molecular formula C9H21N B14733061 N-methyloctan-2-amine CAS No. 5452-72-2

N-methyloctan-2-amine

Cat. No.: B14733061
CAS No.: 5452-72-2
M. Wt: 143.27 g/mol
InChI Key: QJJSEMYNBHHRDI-UHFFFAOYSA-N
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Description

N-methyloctan-2-amine is a secondary aliphatic amine with the molecular formula C9H21N and a molar mass of 143.27 g/mol . This compound is a structural analog of primary amines like octan-2-amine, differentiated by the methylation on its nitrogen atom. This modification is central to its role in research, particularly in studies exploring the properties and applications of amines. A key research application of this compound is its potential use as a precursor or intermediate in synthetic organic chemistry. For instance, secondary amines of this type can be utilized in the synthesis of more complex organoaminosilane compounds through catalytic coupling reactions with hydridosilanes . Furthermore, its structure is analogous to amines investigated in catalytic N-methylation studies, a significant transformation for the production of fine chemicals using methods like the borrowing-hydrogen approach with methanol . As a building block, it enables research into the development of surfactants, polymers, and other specialty chemicals. This product is intended for research and laboratory use only. It is not for diagnostic, therapeutic, or any other human use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

5452-72-2

Molecular Formula

C9H21N

Molecular Weight

143.27 g/mol

IUPAC Name

N-methyloctan-2-amine

InChI

InChI=1S/C9H21N/c1-4-5-6-7-8-9(2)10-3/h9-10H,4-8H2,1-3H3

InChI Key

QJJSEMYNBHHRDI-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(C)NC

Origin of Product

United States

Advanced Synthetic Methodologies for N Methyloctan 2 Amine

Catalytic Hydrogenation Routes for N-methyloctan-2-amine

Catalytic hydrogenation provides a powerful method for the synthesis of this compound, typically involving the reduction of an imine precursor. The imine is formed from the condensation of octan-2-one and methylamine (B109427). The choice of catalyst and reaction conditions is crucial for achieving high yields and selectivity.

Heterogeneous Catalysis and Reactor Design Considerations

Heterogeneous catalysis is widely employed in industrial processes due to the ease of catalyst separation and recycling. baranlab.orgnih.gov For the synthesis of this compound, this approach involves the hydrogenation of the corresponding imine over a solid catalyst.

Commonly used heterogeneous catalysts for amine synthesis include metals like nickel, platinum, and palladium supported on materials such as carbon, alumina, or silica (B1680970). youtube.comrsc.orgmdpi.com The support material can influence the activity and selectivity of the catalyst. baranlab.org For instance, a platinum-on-carbon bead (Pt/CB) catalyst has been shown to be effective for the hydrogenation of various functional groups. mdpi.com The hydrogenation of amides to amines is a related transformation that has been extensively studied with heterogeneous catalysts, highlighting the importance of catalyst structure and reaction conditions. rsc.org

Reactor design is a critical aspect of optimizing heterogeneous catalytic processes. numberanalytics.com Common reactor types for gas-liquid-solid reactions like imine hydrogenation include:

Fixed-Bed Reactors: These reactors contain a stationary bed of catalyst particles and are suitable for continuous processes. sustainability-directory.com

Slurry Reactors: In these reactors, the catalyst is suspended in the liquid reaction mixture, providing excellent heat and mass transfer. sustainability-directory.com

Fluidized-Bed Reactors: A gas stream suspends the solid catalyst particles, creating a fluid-like behavior that ensures uniform temperature and catalyst distribution. sustainability-directory.com

The choice of reactor depends on factors such as the scale of production, reaction kinetics, and heat management requirements. numberanalytics.com For large-scale production of amines, continuous flow reactors are often preferred. youtube.com

Table 1: Comparison of Heterogeneous Catalysts for Amine Synthesis

CatalystSupportSubstrate TypeProductYieldReference
Pt/CBCarbon BeadsAlkenes, AlkynesAlkanesHigh mdpi.com
RuNot specifiedAmidesAmines>90% researchgate.net
NiKieselguhrNitrilesPrimary Amines96.6% google.com

This table presents data for analogous amine synthesis reactions to illustrate the performance of various heterogeneous catalysts.

Homogeneous Catalysis for Enhanced Selectivity

Homogeneous catalysts, which are soluble in the reaction medium, offer high selectivity and activity under mild reaction conditions. baranlab.orglibretexts.org For the synthesis of this compound, homogeneous catalysts can provide excellent control over the reaction, minimizing the formation of byproducts. acs.org

Ruthenium and rhodium complexes are commonly used as homogeneous catalysts for the hydrogenation of amides and related compounds. nih.gov For example, a [Ru/Triphos] catalyst system has been reported for the deaminative hydrogenation of amides. nih.gov The development of molecularly defined catalysts has been a key focus in this area, allowing for a deeper understanding of the reaction mechanism and catalyst performance. nih.gov

A significant advantage of homogeneous catalysis is the ability to tune the catalyst's properties by modifying the ligands. baranlab.org This allows for the optimization of the catalyst for a specific substrate and desired product. However, the separation of the catalyst from the product can be challenging compared to heterogeneous systems. acs.org

Stereoselective this compound Synthesis via Chiral Catalysis

Given that this compound is a chiral compound, its stereoselective synthesis is of significant interest. This can be achieved through asymmetric hydrogenation using chiral catalysts. nih.gov The goal is to produce a single enantiomer, either (R)-N-methyloctan-2-amine or (S)-N-methyloctan-2-amine.

The asymmetric hydrogenation of imines is a well-established method for the synthesis of chiral amines. nih.gov This typically involves the use of transition metal catalysts, such as iridium or rhodium, complexed with chiral phosphine (B1218219) ligands. nih.gov The chiral ligand creates a chiral environment around the metal center, which directs the hydrogenation to one face of the imine, leading to the preferential formation of one enantiomer.

Iridium complexes with phosphino-oxazoline ligands have shown high efficiency in the asymmetric hydrogenation of N-aryl imines. nih.gov Similarly, direct asymmetric reductive amination (DARA) using iridium-phosphoramidite ligand catalysts has been successfully applied to the synthesis of chiral tertiary amines from secondary amines and ketones. nih.gov This approach could be adapted for the synthesis of chiral this compound.

Enzymatic methods also offer a powerful route to chiral amines. nih.gov Engineered amine dehydrogenases and transaminases can exhibit high stereoselectivity and operate under mild, environmentally friendly conditions. nih.gov

Table 2: Chiral Catalysts for Asymmetric Amine Synthesis

Catalyst SystemLigand TypeSubstrate TypeProduct Enantiomeric Excess (ee)Reference
Ir-L8aChiral PhosphoramiditeKetones and Secondary Aminesup to 95% nih.gov
Ir/f-binaphaneChiral PhosphineN-aryl alkylaryliminesExcellent nih.gov
TitanoceneChiral ansa-titanoceneCyclic Imines95-99% researchgate.net

This table showcases examples of chiral catalysts used in the asymmetric synthesis of amines, which are relevant to the stereoselective synthesis of this compound.

Reductive Amination Protocols for this compound Synthesis

Reductive amination is a highly versatile and widely used method for the synthesis of amines. organic-chemistry.orgyoutube.com For this compound, this one-pot procedure involves the reaction of octan-2-one with methylamine in the presence of a reducing agent. stackexchange.com This method avoids the isolation of the intermediate imine, simplifying the synthetic process. masterorganicchemistry.com

Optimization of Reductants and Reaction Conditions

The choice of reducing agent is critical for the success of the reductive amination. masterorganicchemistry.com Several reductants are commonly used, each with its own advantages:

Sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃): This is a mild and selective reducing agent, often used for the reductive amination of aldehydes and ketones. stackexchange.commasterorganicchemistry.com It is particularly effective under slightly acidic conditions. stackexchange.com

Sodium cyanoborohydride (NaBH₃CN): Another selective reducing agent that is stable in mildly acidic conditions, making it suitable for reductive amination. masterorganicchemistry.com

Hydrogen (H₂): Catalytic hydrogenation with H₂ over a metal catalyst like nickel can also be used for the reduction step. libretexts.org

Other factors that can be optimized to improve the yield and selectivity of the reaction include the solvent, temperature, and the presence of an acid or base catalyst. nih.govresearchgate.net For instance, a mechanochemical solvent-free procedure for the N-methylation of secondary amines has been developed, offering an environmentally friendly alternative. nih.gov

Table 3: Common Reductants for Reductive Amination

ReductantTypical SubstratesKey FeaturesReference
Sodium triacetoxyborohydrideAldehydes, KetonesMild, selective, effective in slightly acidic conditions stackexchange.commasterorganicchemistry.com
Sodium cyanoborohydrideAldehydes, KetonesStable in mildly acidic conditions, selective masterorganicchemistry.com
Hydrogen (H₂) with Ni catalystIminesCan be used in catalytic hydrogenation libretexts.org
PhenylsilaneAldehydes, KetonesUsed with a dibutyltin (B87310) dichloride catalyst organic-chemistry.org

Substrate Scope and Limitations in Diverse Reductive Amination Approaches

Reductive amination is applicable to a wide range of aldehydes, ketones, and amines. organic-chemistry.orgresearchgate.net The synthesis of this compound from octan-2-one and methylamine falls well within the scope of this reaction.

However, there are some limitations to consider:

Steric Hindrance: Highly hindered ketones or amines may react slowly or not at all.

Electronic Effects: Electron-deficient amines may require specific catalysts, such as Re₂O₇, for efficient reductive amination. researchgate.net

Chemoselectivity: In molecules with multiple reducible functional groups, the choice of a selective reducing agent is crucial to avoid unwanted side reactions. organic-chemistry.org

Despite these limitations, the broad substrate scope and operational simplicity make reductive amination a highly attractive method for the synthesis of this compound and other secondary amines. researchgate.net

Emerging and Non-Conventional Synthetic Approaches for this compound

Recent advancements in synthetic chemistry are providing novel and more sustainable routes to amine synthesis, which can be applied to the production of this compound. These methods often offer higher efficiency, better selectivity, and improved safety profiles.

Flow chemistry, where reactions are performed in a continuously flowing stream rather than in a batch reactor, has emerged as a powerful tool for amine synthesis. acs.org A continuous flow process has been developed for the synthesis of N-methyl secondary amines using aqueous methylamine and alkyl mesylates (derived from the corresponding alcohols). acs.orgvapourtec.comfigshare.com

This methodology could be directly applied to synthesize this compound. The process would involve first converting octan-2-ol to its corresponding mesylate in a flow reactor, followed by an in-line reaction with aqueous methylamine to yield the final product. vapourtec.com This approach offers several advantages over traditional batch processing, including enhanced safety (especially when handling reagents like methylamine), rapid reaction times, and ease of scalability. acs.orgacs.org Yields for various N-methyl secondary amines produced via this method are often good to excellent. vapourtec.com

Table 2: Advantages of Flow Chemistry for this compound Synthesis

Feature Description Benefit for this compound Synthesis
Enhanced Safety Small reaction volumes and better heat dissipation minimize risks associated with exothermic reactions or hazardous reagents. Safely handles the low boiling point and pressure requirements of methylamine. acs.org
Rapid Optimization Reaction parameters (temperature, pressure, residence time) can be changed quickly to find optimal conditions. Faster development of an efficient synthesis protocol.
Increased Efficiency Short reaction times (minutes vs. hours) and in-line workup lead to higher throughput. acs.orgfigshare.com Can produce significant quantities (e.g., grams) in a short process time. figshare.com
Scalability Production can be increased by running the system for longer periods or by "scaling out" (using multiple reactors in parallel). Straightforward transition from laboratory-scale synthesis to larger-scale production.

Photochemical and electrochemical methods represent green and innovative strategies for forming C-N bonds. These techniques use light or electricity, respectively, to drive reactions, often avoiding the need for harsh reagents or catalysts.

Photocatalysis has been successfully used for the direct amination of arenes with alkyl amines, demonstrating the feasibility of using light to forge C-N bonds. nih.gov While this specific application is for aromatic amines, the underlying principle of generating reactive nitrogen species via photocatalysis could be adapted for the N-alkylation of aliphatic amines.

Electrochemical synthesis is another emerging area. By controlling the electrode potential, specific redox reactions can be triggered to form amines, offering a high degree of control over the reaction. These methods are still under development for the routine synthesis of compounds like this compound but hold promise for future sustainable manufacturing.

Biocatalysis, the use of enzymes to catalyze chemical reactions, offers unparalleled selectivity and operates under mild, environmentally friendly conditions. researchgate.netnih.gov This approach is particularly valuable for producing enantiomerically pure chiral amines. nih.gov

Several classes of enzymes can be employed for the synthesis of enantiopure this compound:

Transaminases (TAs): These enzymes can convert a ketone (octan-2-one) into a chiral primary amine by transferring an amino group from a donor molecule. acs.org By selecting either an (R)-selective or (S)-selective transaminase, one can produce (R)- or (S)-octan-2-amine with very high enantiomeric excess. This enantiopure primary amine can then be methylated in a subsequent step.

Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of a ketone. researchgate.net An AmDH could be used to convert octan-2-one directly to (R)- or (S)-octan-2-amine. acs.org

Imine Reductases (IREDs) / Reductive Aminases (RedAms): This class of enzymes is particularly promising as it can directly catalyze the reductive amination of a ketone (octan-2-one) with an amine (methylamine) to produce the desired N-methyl secondary amine directly and stereoselectively. This one-step approach is highly efficient.

Methyltransferases: For the final methylation step, methyltransferase enzymes could offer a highly selective biological alternative to chemical methylating agents. nih.gov These enzymes use a cofactor, typically S-adenosyl-L-methionine (SAM), to deliver a methyl group with high precision. nih.gov

Table 3: Biocatalytic Strategies for Enantiopure this compound

Enzymatic Strategy Starting Materials Key Enzyme(s) Product Key Advantage
Two-Step: Asymmetric Synthesis + Methylation octan-2-one, amine donor Transaminase (TA) or Amine Dehydrogenase (AmDH) (R)- or (S)-octan-2-amine High enantioselectivity (>99% ee often achievable). acs.org
One-Step: Direct Reductive Amination octan-2-one, methylamine, reducing equivalent (e.g., formate) Imine Reductase (IRED) / Reductive Aminase (RedAm) (R)- or (S)-N-methyloctan-2-amine Highly atom-economical and efficient single-step process.
Deracemization Racemic octan-2-amine Monoamine Oxidase (MAO) + non-selective reducing agent Enantiopure (R)- or (S)-octan-2-amine Theoretical 100% yield from a racemic mixture. wiley.com

Process Intensification and Scalability in this compound Synthesis

Process intensification involves the development of novel equipment and techniques that lead to substantially smaller, cleaner, and more energy-efficient technologies. mdpi.com For the synthesis of this compound, this translates to moving from conventional batch reactors to more sophisticated continuous flow systems. guidechem.commdpi.com A primary synthetic route for this compound is the reductive amination of 2-octanone (B155638) with methylamine. nih.govlibretexts.orgyoutube.com This reaction involves the formation of an intermediate imine, which is then reduced to the final secondary amine product. youtube.comyoutube.comyoutube.com The efficiency and selectivity of this process are highly dependent on the catalyst, solvent, and reaction conditions.

Engineering Principles for High-Throughput Synthesis

High-throughput synthesis is a critical engineering principle for the rapid optimization of reaction conditions. This methodology allows for the parallel execution of a large number of experiments, making it possible to quickly screen various catalysts, solvents, and process parameters to identify the optimal conditions for the synthesis of this compound.

Microreactors and automated synthesis platforms are central to high-throughput screening. mdpi.com These systems offer precise control over reaction parameters such as temperature, pressure, and residence time, while requiring only small amounts of reagents. mdpi.com For the reductive amination of 2-octanone, a high-throughput approach would involve screening a library of heterogeneous catalysts (e.g., supported noble metals like Pd, Pt, or Ru, and non-noble metals like Ni or Co) and ligands under various conditions to maximize the yield and selectivity towards this compound. wikipedia.orgnih.govorganic-chemistry.org

The following interactive data table illustrates a hypothetical high-throughput screening for the synthesis of this compound via reductive amination of 2-octanone with methylamine.

Catalyst SystemSolventTemperature (°C)Pressure (bar)Residence Time (min)Plausible Yield (%)
Ru/CMethanol (B129727)80203075
Pd/Al2O3Ethanol100202585
Pt/CIsopropanol90153582
Raney NickelMethanol120304068
Ir-complexDioxane110106092

Reactor Optimization for Industrial-Scale Production

The transition from laboratory-scale batch synthesis to industrial-scale production of this compound necessitates a focus on reactor optimization. Continuous flow reactors, particularly packed-bed reactors (PBRs), offer significant advantages for industrial applications. researchgate.netlibretexts.org These reactors provide excellent heat and mass transfer, which enhances reaction rates and selectivity, and their smaller footprint reduces capital investment compared to traditional batch equipment. guidechem.combiosynth.com

In a packed-bed reactor for the synthesis of this compound, the solid catalyst is immobilized within the reactor, and the reactants (2-octanone and methylamine) are continuously passed through it. researchgate.netlibretexts.org Key optimization parameters include the reactor's dimensions, the catalyst particle size, the flow rate of the reactants, and the management of the reaction temperature, especially for exothermic reactions. chemsrc.com The long-term stability and potential deactivation of the catalyst are also critical considerations for ensuring a robust and economically viable industrial process. fishersci.com

The following interactive data table provides a comparative overview of a traditional batch reactor versus a continuous packed-bed reactor for the hypothetical industrial-scale production of this compound.

ParameterBatch ReactorContinuous Packed-Bed Reactor
Productivity (kg/day)~50>200
Reactor Volume (L)2000100
Solvent ConsumptionHighLow
Energy UsageHigh (heating/cooling cycles)Lower (steady-state operation)
Process ControlComplex (variable conditions)Simplified (steady-state)
SafetyHigher risk (large volumes of reagents)Improved (smaller reaction volume)

Reaction Mechanisms and Kinetic Studies of N Methyloctan 2 Amine

Nucleophilic Reactivity of N-methyloctan-2-amine: Mechanistic Investigations

The lone pair of electrons on the nitrogen atom of this compound dictates its role as a potent nucleophile. This fundamental property allows it to initiate reactions by attacking electron-deficient centers, leading to the formation of new carbon-nitrogen bonds.

Reaction Pathways with Electrophilic Species

This compound readily reacts with a variety of electrophilic species. A common example is its reaction with alkyl halides, which proceeds via a bimolecular nucleophilic substitution (SN2) mechanism. In this reaction, the nitrogen atom attacks the electrophilic carbon of the alkyl halide, displacing the halide ion and forming a tertiary ammonium (B1175870) salt. savemyexams.comopenstax.orgchemguide.co.uk

For instance, the reaction with methyl iodide would yield N,N-dimethyl-octan-2-ammonium iodide. This initial alkylation product can then be deprotonated by another molecule of the amine or a different base present in the reaction mixture to yield the corresponding tertiary amine, N,N-dimethyloctan-2-amine. chemguide.co.uk However, due to the increased nucleophilicity of the resulting tertiary amine, further alkylation can occur, leading to the formation of a quaternary ammonium salt, N,N,N-trimethyloctan-2-ammonium iodide. openstax.org This propensity for multiple substitutions can make selective mono-alkylation challenging. openstax.org

This compound can also react with other electrophiles such as acyl chlorides and acid anhydrides to form amides. These reactions are typically rapid and involve the nucleophilic attack of the amine on the carbonyl carbon of the acylating agent.

Kinetic and Thermodynamic Aspects of Nucleophilic Attack

The kinetics of the nucleophilic attack by this compound are influenced by several factors, including the steric hindrance around the nitrogen atom and the electrophilic carbon, the nature of the leaving group in the electrophile, and the solvent. As a secondary amine, this compound is generally a stronger nucleophile than primary amines of similar size due to the electron-donating effect of the two alkyl groups, which increases the electron density on the nitrogen atom. masterorganicchemistry.com However, significant steric bulk around the nitrogen or the electrophile can decrease the reaction rate. masterorganicchemistry.com

The table below provides a qualitative comparison of the factors influencing the kinetics of nucleophilic substitution involving this compound.

FactorInfluence on Reaction RateRationale
Structure of Electrophile Methyl > Primary > SecondaryDecreasing accessibility of the electrophilic carbon due to steric hindrance. masterorganicchemistry.com
Leaving Group Ability I⁻ > Br⁻ > Cl⁻ > F⁻Weaker bases are better leaving groups, stabilizing the transition state.
Solvent Polarity Polar aprotic solvents are optimalSolvation of the cation without strong solvation of the nucleophile enhances reactivity.

Thermodynamically, the formation of the C-N bond is generally a favorable process. The precise enthalpy and entropy changes would depend on the specific reactants and reaction conditions.

Acid-Base Equilibria and Proton Transfer Mechanisms Involving this compound

The lone pair of electrons on the nitrogen atom also confers basic properties upon this compound, allowing it to accept a proton from an acid.

Brønsted Basicity and Spectroscopic Determination of pKa Values

This compound is a Brønsted-Lowry base. In an aqueous solution, it establishes an equilibrium with water, forming its conjugate acid, the N-methyloctan-2-ammonium ion, and a hydroxide (B78521) ion. The basicity of an amine is quantified by the pKa of its conjugate acid. While an experimentally determined pKa value for this compound is not readily found in the literature, it can be estimated based on the values for structurally similar secondary amines. For instance, long-chain primary amines like octylamine (B49996) have a pKa of approximately 10.65. alfa-chemistry.com Secondary amines are generally slightly more basic than primary amines due to the inductive effect of the additional alkyl group. Therefore, the pKa of this compound is expected to be in the range of 10.7 to 11.0.

The pKa of an amine can be determined experimentally using various methods, including potentiometric titration and spectrophotometry. nih.gov Spectroscopic determination often involves monitoring the change in the UV-Vis absorbance spectrum of the amine as a function of pH. nih.gov The presence of a chromophore near the amino group is typically required for this method.

The table below shows a list of representative pKa values for various amines to provide context for the expected basicity of this compound.

Compound NameStructurepKa of Conjugate Acid
Ammonia (B1221849)NH₃9.25
OctylamineCH₃(CH₂)₇NH₂10.65 alfa-chemistry.com
Diethylamine (B46881)(CH₃CH₂)₂NH10.93
Triethylamine (B128534)(CH₃CH₂)₃N10.75

Elimination Reactions Originating from this compound Derivatives

Derivatives of this compound can undergo elimination reactions to form alkenes. The two most prominent examples are the Hofmann and Cope eliminations.

The Hofmann elimination proceeds from a quaternary ammonium salt, which is typically formed by the exhaustive methylation of the amine with methyl iodide, followed by treatment with a base like silver oxide. wikipedia.orgbyjus.com For this compound, this would involve its conversion to N,N,N-trimethyloctan-2-ammonium iodide. Subsequent treatment with silver oxide and heat would lead to an E2 elimination. byjus.comlibretexts.org The regioselectivity of the Hofmann elimination is governed by the "Hofmann rule," which states that the major product is the least substituted alkene. wikipedia.orgbyjus.com This is attributed to the steric bulk of the trimethylamine (B31210) leaving group, which directs the base to abstract a proton from the least sterically hindered β-carbon. wikipedia.org In the case of N,N,N-trimethyloctan-2-ammonium hydroxide, the possible β-hydrogens are on C1 and C3. Abstraction from C1 would yield oct-1-ene, while abstraction from C3 would yield oct-2-ene. According to the Hofmann rule, oct-1-ene would be the major product.

The Cope elimination occurs from an amine N-oxide, which can be prepared by the oxidation of the corresponding tertiary amine with an oxidizing agent like hydrogen peroxide or a peroxy acid. wikipedia.orgorgoreview.com If this compound is first converted to N,N-dimethyloctan-2-amine, subsequent oxidation would yield N,N-dimethyloctan-2-amine N-oxide. Heating this N-oxide would initiate an intramolecular syn-elimination. wikipedia.orgorganic-chemistry.org Similar to the Hofmann elimination, the Cope elimination also typically follows Hofmann's rule, favoring the formation of the least substituted alkene. orgoreview.comorganic-chemistry.orglibretexts.org Therefore, the major product of the Cope elimination of N,N-dimethyloctan-2-amine N-oxide would also be oct-1-ene.

The table below summarizes the expected major products from the elimination reactions of this compound derivatives.

Elimination ReactionStarting DerivativeKey ReagentsExpected Major Alkene Product
Hofmann Elimination N,N,N-trimethyloctan-2-ammonium iodide1. Ag₂O, H₂O 2. HeatOct-1-ene wikipedia.orgbyjus.com
Cope Elimination N,N-dimethyloctan-2-amine N-oxideHeatOct-1-ene orgoreview.comorganic-chemistry.org

Mechanistic Elucidation of Hofmann Elimination and Competing Pathways

The Hofmann elimination of this compound is not a direct reaction but a multi-step process that begins with its conversion into a suitable substrate for elimination. chemistrysteps.com This process, known as exhaustive methylation, transforms the amine into a quaternary ammonium salt, which possesses a good leaving group. byjus.comlibretexts.org

The mechanism proceeds as follows:

Exhaustive Methylation: this compound is treated with an excess of methyl iodide (CH₃I). libretexts.org The secondary amine first undergoes methylation to form the tertiary amine, N,N-dimethyloctan-2-amine. This is followed by a second methylation step, which is possible due to the remaining lone pair of electrons on the nitrogen, to yield the quaternary ammonium salt, (octan-2-yl)trimethylammonium iodide. organicchemistrytutor.comyoutube.com The use of excess methyl iodide ensures the reaction goes to completion. byjus.com

Anion Exchange: The resulting iodide salt is treated with silver oxide (Ag₂O) in water. ucalgary.cachadsprep.com This step replaces the iodide ion with a hydroxide ion, forming (octan-2-yl)trimethylammonium hydroxide. Silver iodide precipitates out, and the hydroxide ion is a strong base required to initiate the elimination. chemistrysteps.comyoutube.comchadsprep.com

Elimination (E2 Reaction): The quaternary ammonium hydroxide salt is heated, causing the hydroxide ion to act as a base and abstract a proton from a carbon atom beta to the nitrogen. ucalgary.calibretexts.org This initiates an E2 (bimolecular elimination) reaction, where the C-H bond breaks, a new π-bond forms, and the neutral trimethylamine molecule is expelled as the leaving group. byjus.comyoutube.com

The primary competing pathway in this process is the potential for the elimination to follow Zaitsev's rule, which would lead to the more substituted alkene. However, due to factors discussed in the next section, this pathway is generally disfavored. Other potential side reactions like nucleophilic substitution (Sₙ2) are minimized by the use of a strong, non-nucleophilic base (hydroxide generated in situ) and the application of heat, which favors elimination over substitution.

Regioselectivity and Stereoselectivity in Elimination Processes

The regioselectivity and stereoselectivity of the Hofmann elimination are its most defining characteristics, setting it apart from many other elimination reactions.

Regioselectivity: The elimination of the (octan-2-yl)trimethylammonium ion can theoretically produce two different alkenes by abstracting a beta-hydrogen from either carbon-1 (C1) or carbon-3 (C3).

Hofmann Pathway: Abstraction of a proton from the C1 methyl group results in oct-1-ene , the less substituted alkene.

Zaitsev Pathway: Abstraction of a proton from the C3 methylene (B1212753) group results in oct-2-ene , the more substituted alkene.

The reaction overwhelmingly favors the formation of the least substituted alkene, a principle known as the Hofmann rule . byjus.comwikipedia.orglibretexts.org For this compound, this means oct-1-ene is the major product. This regioselectivity is primarily attributed to steric hindrance. The leaving group, trimethylammonium (-(N(CH₃)₃)⁺), is exceptionally bulky. wikipedia.orgmasterorganicchemistry.com This large group sterically hinders the approach of the hydroxide base to the internal beta-hydrogens (at C3), making the terminal, more accessible hydrogens (at C1) the preferred site for abstraction. libretexts.orgyoutube.com Some theories also propose that the transition state has significant carbanion character (an E1cB-like mechanism), which is more stable on the less substituted primary carbon (C1) than on the secondary carbon (C3). chemistrysteps.comchadsprep.com

ReactantsReagentsMajor Product (Hofmann)Minor Product (Zaitsev)Governing Principle
This compound1. Excess CH₃I 2. Ag₂O, H₂O, HeatOct-1-eneOct-2-eneHofmann Rule
This interactive table summarizes the Hofmann elimination of this compound.

A hypothetical product distribution based on these principles would strongly favor the Hofmann product.

ProductStructureTypePredicted YieldRationale
Oct-1-eneCH₂=CH(CH₂)₅CH₃Hofmann (less substituted)>95%Steric accessibility of C1 protons
Oct-2-eneCH₃CH=CH(CH₂)₄CH₃Zaitsev (more substituted)<5%Steric hindrance at C3 position
This table presents a representative, hypothetical product distribution for the elimination, emphasizing the steric control that leads to the Hofmann product.

Stereoselectivity: The E2 mechanism requires an anti-periplanar arrangement of the abstracted proton and the leaving group. masterorganicchemistry.com If the minor Zaitsev product (oct-2-ene) were to form, this geometric constraint would dictate the formation of either the (E)- or (Z)-stereoisomer. The transition state leading to the (E)-isomer generally experiences less steric strain than the one leading to the (Z)-isomer, so (E)-oct-2-ene would be the favored stereoisomer of the minor product.

Oxidation Mechanisms of this compound

Secondary amines like this compound can undergo oxidation through various pathways, leading to a range of products depending on the oxidizing agent and reaction conditions.

Radical and Non-Radical Oxidation Routes and By-product Formation

Radical Oxidation Routes: Radical pathways are often initiated by a one-electron transfer from the amine.

Formation of Radical Cations: The oxidation can begin with the removal of a single electron from the nitrogen atom to form a radical cation. acs.orgnih.gov This intermediate can then deprotonate from the alpha-carbon to generate a neutral carbon-centered radical. acs.orgmdpi.com

Hydrogen Abstraction: Alternatively, a radical species can abstract a hydrogen atom directly from the N-H bond or an α-C-H bond to initiate the oxidation cascade. dtu.dk Atmospheric oxidation, for instance, can occur via reaction with the nitrate (B79036) radical (•NO₃). copernicus.org

Non-Radical Oxidation Routes: These routes involve polar mechanisms with common laboratory oxidants.

Oxidation to Nitroxides: A well-established method for oxidizing secondary amines involves using hydrogen peroxide (H₂O₂) with a sodium tungstate (B81510) catalyst. tandfonline.comtandfonline.com This reaction typically yields a stable nitroxyl (B88944) free radical (nitroxide).

Oxidation with Peroxy Acids: Reagents like peroxycarboxylic acids (RCO₃H) can also oxidize secondary amines, often leading to hydroxylamines or nitrones.

Oxidation with Metal Oxides: Stronger oxidizing agents like manganese dioxide (MnO₂) can lead to more extensive transformation. For other amines, such reactions have been shown to cause N-dealkylation and the formation of formamides. dtic.mil

By-product Formation: The oxidation of this compound can lead to several by-products. Under controlled oxidation with MnO₂, pathways analogous to those for tertiary amines could lead to N-dealkylation, yielding octan-2-amine , or oxidation of the methyl group to produce N-(octan-2-yl)formamide . dtic.mil More aggressive oxidation or degradation can lead to C-N bond cleavage, resulting in octan-2-one and methylamine (B109427) via the hydrolysis of an intermediate iminium ion.

Oxidizing AgentProposed RouteLikely Major Product(s)
H₂O₂, Na₂WO₄Non-RadicalN-methyl-N-octan-2-yl-nitroxide
MnO₂Non-RadicalN-(octan-2-yl)formamide, Octan-2-amine
Electrochemical OxidationRadical CationOctan-2-amine, Octan-2-one
•NO₃ (Nitrate Radical)RadicalComplex mixture, potential for fragmentation
This interactive table summarizes potential oxidation products of this compound with various reagents.

Oxidative Stability and Degradation Pathways under Controlled Conditions

The stability of this compound towards oxidation is highly dependent on the environment, including the presence of oxidants (like O₂, NOₓ), temperature, and catalysts. researchgate.net

Under controlled thermal conditions, degradation pathways often involve the formation of an imine or enamine intermediate. For this compound, oxidation could lead to an iminium cation, [CH₃-N⁺=CH-(CH₂)₅CH₃], which is susceptible to hydrolysis. This hydrolysis represents a significant degradation pathway, cleaving the C=N bond to yield octan-2-one and methylamine .

In the presence of oxygen, especially at elevated temperatures, complex auto-oxidation radical chains can be established. These processes can lead to fragmentation of the octyl chain and the formation of a complex mixture of smaller amines, aldehydes, ketones, and carboxylic acids. nih.gov The degradation is often autocatalytic, as initial oxidation products can promote further reactions.

Advanced Spectroscopic and Structural Elucidation of N Methyloctan 2 Amine

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone in the structural elucidation of organic molecules, offering detailed insights into the chemical environment of individual atoms.

One-dimensional (1D) NMR spectra, while informative, can be challenging to interpret for complex molecules due to signal overlap. libretexts.org Multi-dimensional NMR techniques, such as COSY, HSQC, and HMBC, are instrumental in overcoming these limitations by spreading the signals across two dimensions, thereby revealing intricate connectivity patterns. youtube.comsdsu.edu

COSY (Correlation Spectroscopy): This homonuclear correlation experiment identifies protons that are coupled to each other, typically through two or three bonds. sdsu.edu For N-methyloctan-2-amine, a COSY spectrum would reveal correlations between the proton on the nitrogen, the methine proton at the C2 position, and the protons of the adjacent methylene (B1212753) groups in the octyl chain.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates proton signals with the signals of directly attached carbon atoms. youtube.comsdsu.edu An HSQC spectrum of this compound would definitively assign each proton to its corresponding carbon atom. For instance, the N-methyl protons would show a correlation to the N-methyl carbon, and the methine proton at C2 would correlate with the C2 carbon. This technique is particularly useful for resolving ambiguity in the 1D proton and carbon spectra. youtube.com

The following table summarizes the expected 1H and 13C NMR chemical shifts for this compound, based on general principles for similar aliphatic amines. libretexts.orgopenstax.org

Table 1: Predicted 1H and 13C NMR Chemical Shifts for this compound

Atom Position Predicted ¹H Chemical Shift (ppm) Predicted ¹³C Chemical Shift (ppm)
N-CH₃ ~2.2 - 2.6 ~30 - 35
N-H Broad signal, ~0.5 - 2.0 -
C2-H (methine) ~2.5 - 3.0 ~55 - 60
C1-H₃ (methyl) ~1.0 - 1.2 ~20 - 25
Octyl Chain (CH₂) ~1.2 - 1.6 ~22 - 32

Note: The N-H proton signal is often broad and its chemical shift can vary depending on solvent and concentration. libretexts.orgopenstax.org

While solution-state NMR provides information about the time-averaged structure of a molecule, solid-state NMR (ssNMR) can provide insights into the specific conformations and polymorphic forms present in the solid state. Different crystalline forms, or polymorphs, of a compound can exhibit distinct ssNMR spectra due to differences in their local molecular environments. This technique could be employed to study the conformational preferences of the octyl chain and the orientation of the methyl group relative to the main chain in the solid state of this compound.

Mass Spectrometry (MS) for Fragmentation Pathway Analysis

Mass spectrometry is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to deduce its structure by analyzing its fragmentation patterns. miamioh.edu

High-resolution mass spectrometry can measure the mass-to-charge ratio (m/z) of an ion with very high precision, allowing for the determination of its elemental formula. docbrown.info For this compound (C₉H₂₁N), HRMS would provide a highly accurate mass measurement of the molecular ion [M]⁺, confirming its elemental composition and distinguishing it from other compounds with the same nominal mass.

Tandem mass spectrometry (MS/MS) involves the selection of a specific ion (typically the molecular ion) and its subsequent fragmentation through collision-induced dissociation. The resulting fragment ions provide valuable structural information. nih.gov For aliphatic amines like this compound, the most characteristic fragmentation is α-cleavage, which involves the breaking of the carbon-carbon bond adjacent to the nitrogen atom. miamioh.edulibretexts.org

In the case of this compound, two primary α-cleavage pathways are possible:

Loss of a methyl radical (•CH₃) to form an iminium ion with m/z = 128.

Loss of a hexyl radical (•C₆H₁₃) to form an iminium ion with m/z = 58.

The relative abundance of these fragment ions can help in differentiating between isomers. For example, the mass spectrum of its isomer, N-methyl-octan-1-amine, would also exhibit α-cleavage, but would produce a prominent fragment ion at m/z 44 due to the loss of a heptyl radical.

Table 2: Predicted Major Fragment Ions in the Mass Spectrum of this compound

m/z Proposed Fragment Structure Fragmentation Pathway
143 [CH₃(CH₂)₅CH(NHCH₃)CH₃]⁺ Molecular Ion [M]⁺
128 [CH₃(CH₂)₅CH=NH⁺CH₃] α-cleavage (loss of •CH₃)

Vibrational Spectroscopy (IR, Raman) and Conformational Insights

For this compound, a secondary amine, the IR spectrum would be expected to show a characteristic N-H stretching vibration in the region of 3300-3500 cm⁻¹. openstax.orgorgchemboulder.com This band is typically weaker and sharper than the O-H stretch of alcohols. libretexts.org The C-N stretching vibration for aliphatic amines is usually found in the 1250-1020 cm⁻¹ region. orgchemboulder.com Additionally, the N-H bending vibration may be observed around 1650-1580 cm⁻¹. orgchemboulder.com

Conformational analysis of the flexible octyl chain can also be aided by vibrational spectroscopy. scribd.comnih.gov Different rotational isomers (conformers) can give rise to distinct vibrational frequencies. By comparing experimental spectra with theoretical calculations for different conformers, it is possible to gain insights into the most stable conformations of this compound in different states (gas, liquid, or solid).

Table 3: Characteristic Infrared Absorption Frequencies for this compound

Vibrational Mode Expected Frequency Range (cm⁻¹) Intensity
N-H Stretch 3300 - 3500 Weak to Medium, Sharp
C-H Stretch (aliphatic) 2850 - 3000 Strong
N-H Bend 1580 - 1650 Variable

Fourier-Transform Infrared (FTIR) Spectroscopy for Functional Group Vibrations

FTIR spectroscopy is a powerful analytical method that identifies functional groups within a molecule by measuring its absorption of infrared light. labmanager.com For this compound, a secondary aliphatic amine, the FTIR spectrum is characterized by several key vibrational modes.

As a secondary amine, the most distinct feature is a single, weak to medium N-H stretching band, which typically appears in the 3350-3310 cm⁻¹ region. orgchemboulder.comspectroscopyonline.com The presence of only one band in this area distinguishes it from primary amines, which show two N-H stretching bands, and tertiary amines, which show none. spectroscopyonline.com The long alkyl chain (octyl group) and the N-methyl group contribute to strong, sharp C-H stretching vibrations, typically observed between 3000 cm⁻¹ and 2850 cm⁻¹. A specific feature for the N-methyl group is a symmetric stretching peak that appears just below the main C-H stretching region, often between 2805-2780 cm⁻¹ for saturated amines. spectroscopyonline.com

Other characteristic vibrations include the C-N stretching of the aliphatic amine, which is expected as a medium or weak band in the 1250-1020 cm⁻¹ range. orgchemboulder.com Since the nitrogen in this compound is bonded to a secondary carbon (the 2-position of the octyl chain), the asymmetric C-N stretching mode is predicted to be around 1181±10 cm⁻¹. aip.org Additionally, a strong and broad N-H wagging band, characteristic of both primary and secondary amines, is expected in the 910-665 cm⁻¹ region. orgchemboulder.com Secondary amines may also exhibit a weak N-H bending vibration around 1600-1500 cm⁻¹, though this is not always observed. libretexts.orglibretexts.org

Table 1: Predicted FTIR Vibrational Frequencies for this compound

Vibrational Mode Functional Group Expected Wavenumber (cm⁻¹) Intensity
N-H Stretch R₂N-H 3350 - 3310 Weak to Medium
C-H Stretch (Alkyl) C-H 3000 - 2850 Strong, Sharp
C-H Symmetric Stretch N-CH₃ 2805 - 2780 Medium, Sharp
N-H Bend R₂N-H 1600 - 1500 Weak / Often Absent
C-N Stretch Aliphatic C-N 1250 - 1020 Medium to Weak

Raman Spectroscopy for Molecular Symmetry and Vibrational Modes

Raman spectroscopy serves as a complementary technique to FTIR, providing information on molecular vibrations based on changes in the polarizability of molecular bonds. labmanager.com While FTIR is sensitive to polar bonds and asymmetric vibrations, Raman spectroscopy is particularly effective for identifying non-polar, symmetric bonds.

For this compound, the symmetric vibrations of the carbon-carbon backbone of the octyl chain would be prominent in the Raman spectrum. The C-N stretching vibration is also Raman active. The N-H stretching vibration, while visible, is typically weaker in Raman spectra compared to FTIR. Due to the molecule's lack of high symmetry (it belongs to the C₁ point group), many vibrations will be active in both FTIR and Raman spectra. However, their relative intensities will differ, and a combined analysis provides a more complete vibrational profile.

Computational Vibrational Spectroscopy for Band Assignments and Conformational Studies

Computational methods, particularly those based on Density Functional Theory (DFT), are invaluable for the detailed interpretation of experimental vibrational spectra. chimia.ch By calculating the vibrational frequencies and intensities for a molecule's optimized geometric structure, a theoretical spectrum can be generated that aids in the definitive assignment of experimental FTIR and Raman bands to specific atomic motions. nih.govresearchgate.net

For a flexible molecule like this compound, multiple low-energy conformations (rotational isomers) can coexist. Computational studies can model these different conformers and predict their individual vibrational spectra. This allows researchers to understand how conformational changes affect the spectral features and to identify the most stable conformer by comparing the calculated spectra with experimental data. arxiv.org Methods like the B3LYP functional combined with a basis set such as 6-311++G(d,p) are commonly employed for such calculations on organic molecules. nih.govmdpi.com These simulations provide insights into the relationship between molecular structure and the resulting spectroscopic response. arxiv.org

Chiroptical Spectroscopy for Stereochemical Characterization

The carbon atom at the second position of the octyl chain in this compound is a stereocenter, meaning the molecule is chiral and exists as a pair of enantiomers, (R)-N-methyloctan-2-amine and (S)-N-methyloctan-2-amine. Chiroptical techniques, which measure the differential interaction of chiral molecules with left- and right-circularly polarized light, are essential for characterizing these stereoisomers.

Optical Rotatory Dispersion (ORD) Studies in Different Solvents

Optical Rotatory Dispersion (ORD) measures the change in the angle of optical rotation as a function of the wavelength of plane-polarized light. libretexts.org An ORD curve shows a plain curve far from an absorption band but exhibits a characteristic peak and trough shape, known as a Cotton effect, as it passes through the wavelength of an electronic transition. libretexts.org The sign of the Cotton effect in ORD, like in CD, can be used to correlate the structure of unknown compounds.

The ORD spectrum is highly sensitive to the molecular environment. Studies on other chiral molecules, such as methyloxirane, have shown that the solvent can have a significant effect on the measured optical rotation. sns.it Therefore, conducting ORD studies of this compound in a range of solvents with varying polarities would provide critical information on solute-solvent interactions and their influence on the molecule's conformational equilibrium, which in turn affects the chiroptical response. sns.itvt.edu The sensitivity of ORD to both molecular structure and environment makes it a powerful tool for detailed stereochemical analysis. researchgate.net

X-ray Crystallography and Single-Crystal Structural Analysis of this compound Derivatives

X-ray crystallography is the definitive method for determining the three-dimensional atomic arrangement of a molecule in the solid state. Since this compound is a liquid at room temperature, it cannot be analyzed directly by single-crystal X-ray diffraction. However, it can be converted into a crystalline derivative, such as a salt (e.g., a hydrochloride or hydrobromide) or a more complex amide, which is suitable for analysis. cdnsciencepub.comresearchgate.net

Analysis of such a derivative provides precise data on bond lengths, bond angles, and torsion angles within the molecule. researchgate.net It would unambiguously confirm the connectivity and conformation of the this compound moiety in the crystal lattice. Furthermore, this technique reveals the details of intermolecular interactions, such as hydrogen bonding. In the crystal structure of a salt of this compound, strong N-H···X⁻ (where X is a halide) hydrogen bonds would likely be observed, dictating the packing of the molecules in the crystal. researchgate.net This information is fundamental for understanding the molecule's physical properties and its interactions in a condensed phase.

Table 2: Representative Bond Lengths and Angles Expected from X-ray Analysis of an this compound Derivative

Parameter Atoms Involved Expected Value
Bond Length C-N ~1.47 Å
Bond Length C-C (aliphatic) ~1.53 Å
Bond Length N-H ~1.01 Å
Bond Angle C-N-C ~112°
Bond Angle H-N-C ~110°

Elucidation of Crystal Packing, Intermolecular Interactions, and Hydrogen Bonding Networks

The arrangement of molecules in a crystalline solid is governed by a delicate balance of intermolecular forces, which dictates the material's physical properties. For this compound, which is a secondary amine, hydrogen bonding is expected to be a dominant feature in its crystal packing. libretexts.orglumenlearning.com The nitrogen atom of the amine group possesses a lone pair of electrons, making it a hydrogen bond acceptor, while the hydrogen atom attached to the nitrogen can act as a hydrogen bond donor. libretexts.orglumenlearning.com

In the crystalline state, it is anticipated that molecules of this compound would form chains or more complex networks through intermolecular N-H···N hydrogen bonds. The strength and geometry of these bonds would be influenced by the steric hindrance imposed by the methyl and octyl groups. The long octyl chain, being hydrophobic, would likely engage in van der Waals interactions, leading to segregation of the polar amine head groups and the nonpolar alkyl chains within the crystal lattice. This packing arrangement would aim to maximize the efficiency of both the hydrogen bonding and the dispersion forces.

While specific crystallographic data for this compound is not publicly available, analysis of similar chiral secondary amines, such as 4-chloro-N-(1-(pyridin-2-yl)ethyl)aniline, provides insights into the types of structural parameters that would be determined. mdpi.com A single-crystal X-ray diffraction study of this compound would reveal its space group, unit cell dimensions, and the precise coordinates of each atom. From this data, crucial geometric parameters like bond lengths, bond angles, and torsion angles can be calculated, offering a detailed picture of the molecule's conformation in the solid state. For instance, the C-N bond lengths are expected to be in the typical range for secondary amines. mdpi.com

The table below summarizes the expected types of intermolecular interactions and their characteristics in a hypothetical crystal structure of this compound.

Interaction TypeParticipating AtomsExpected Nature in this compound
Hydrogen Bonding N-H (donor) and N (acceptor) of adjacent moleculesFormation of chains or networks, significantly influencing the crystal packing.
Van der Waals Forces Primarily between the octyl chainsSignificant contribution to the overall lattice energy due to the long alkyl chain.
Dipole-Dipole Interactions Between the polar N-C and N-H bondsWeaker than hydrogen bonds but contribute to the cohesion of the crystal.

Determination of Absolute Configuration via Anomalous Dispersion

The presence of a chiral center at the second carbon of the octyl chain means that this compound can exist as two non-superimposable mirror images, or enantiomers (R and S). Determining the absolute configuration of a specific enantiomer is a non-trivial task that requires specialized techniques. While methods like NMR spectroscopy with chiral derivatizing agents and chiral HPLC are valuable, X-ray crystallography, particularly the use of anomalous dispersion, provides the most definitive assignment of absolute stereochemistry. frontiersin.orgnih.govacs.orgwikipedia.org

The phenomenon of anomalous dispersion (or resonant scattering) occurs when the energy of the incident X-rays is close to the absorption edge of an atom in the crystal. mit.eduias.ac.inias.ac.in This interaction causes a phase shift in the scattered X-rays, leading to a breakdown of Friedel's law, which states that the intensities of reflections from the (hkl) and (-h-k-l) planes are equal. mit.eduias.ac.in By carefully measuring the small differences in intensity between these Bijvoet pairs, the absolute configuration of the molecule can be determined. wikipedia.org

Historically, this technique was most effective for molecules containing heavy atoms (e.g., halogens, sulfur, or metals), as their anomalous scattering effects are more pronounced. mit.edu However, with modern high-intensity X-ray sources and sensitive detectors, it is now possible to determine the absolute configuration of molecules containing only light atoms, such as carbon, nitrogen, and oxygen. mit.edu

For a molecule like this compound, which is composed solely of carbon, nitrogen, and hydrogen, determining the absolute configuration via anomalous dispersion would be challenging but feasible with high-quality crystals and precise data collection. The analysis would involve calculating the Flack parameter, which should be close to 0 for the correct enantiomer and close to 1 for its mirror image. mit.edu

The table below outlines the key principles and requirements for determining the absolute configuration of this compound using anomalous dispersion.

ParameterDescriptionRelevance to this compound
Anomalous Scattering Phase shift of X-rays scattered by an atom near its absorption edge.The nitrogen and carbon atoms will exhibit weak anomalous scattering.
Bijvoet Pairs Pairs of reflections (hkl) and (-h-k-l) whose intensities are no longer equal.Precise measurement of the intensity differences is crucial.
Flack Parameter A parameter refined during crystallographic analysis to determine the absolute structure.A value near 0 confirms the correct absolute configuration.
Crystal Quality A well-ordered, single crystal is essential for accurate intensity measurements.High-quality crystals are paramount for a successful determination with light atoms.

Computational Chemistry and Theoretical Studies of N Methyloctan 2 Amine

Quantum Mechanical (QM) Calculations for Electronic Structure and Energetics

Quantum mechanical calculations are fundamental to understanding the electronic environment of N-methyloctan-2-amine, which dictates its reactivity and physical properties. These methods solve the Schrödinger equation for the molecule, providing detailed information about its electronic structure and energy.

Density Functional Theory (DFT) for Geometry Optimization, Vibrational Frequencies, and Reaction Energies

Density Functional Theory (DFT) has become a principal tool for the computational study of organic molecules like this compound due to its favorable balance of accuracy and computational cost. DFT methods are instrumental in determining the molecule's most stable three-dimensional arrangement, known as its optimized geometry. For this compound, geometry optimization would typically be performed using a functional such as B3LYP combined with a basis set like 6-31G(d). This process systematically alters the positions of the atoms until the lowest energy conformation is found.

Once the optimized geometry is obtained, the same level of theory can be used to calculate the vibrational frequencies of the molecule. dtic.mil These frequencies correspond to the various stretching, bending, and torsional motions of the atoms. The calculated vibrational spectrum is a valuable tool for interpreting experimental infrared (IR) and Raman spectra. For a secondary amine like this compound, characteristic vibrational modes include the N-H stretch, which typically appears in the range of 3700-3800 cm⁻¹, and N-H bending modes around 700 cm⁻¹ and 1650 cm⁻¹. dtic.mil Additionally, C-N stretching frequencies are expected between 1000 and 1300 cm⁻¹. dtic.mil DFT calculations can also predict the reaction energies for processes involving this compound, such as protonation or its involvement in chemical reactions, by calculating the energy difference between reactants and products.

| Calculated Vibrational Frequencies for a Representative Secondary Amine | | :--- | :--- | | Vibrational Mode | Typical Frequency Range (cm⁻¹) | | N-H Stretch | 3700 - 3800 | | C-H Stretch (Aliphatic) | 2850 - 3000 | | N-H Bend | ~1650 | | CH₂ Scissor | ~1450 | | CH₃ Bend | ~1375 | | C-N Stretch | 1000 - 1300 | | N-H Bend (Out-of-plane) | ~700 | | C-N-C Scissor | 400 - 500 |

This table presents typical frequency ranges for secondary amines based on computational studies and is intended to be representative for this compound.

Ab Initio Methods for High-Accuracy Electronic Property Prediction

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF), Møller-Plesset perturbation theory (MP2), and Coupled Cluster (CC) theory, can provide highly accurate predictions of electronic properties. For this compound, ab initio calculations can be employed to determine properties like ionization potential, electron affinity, and dipole moment with a high degree of confidence. arkat-usa.org For instance, studies on similar amines have utilized ab initio methods to calculate proton affinities, which are a measure of basicity. researchgate.net While computationally more demanding than DFT, ab initio methods are the gold standard for benchmarking the accuracy of other computational approaches. researchgate.net

Conformational Analysis and Potential Energy Surface Mapping

The long, flexible octyl chain of this compound allows it to adopt a multitude of different spatial arrangements, or conformations. Conformational analysis is the study of these different arrangements and their relative energies. numberanalytics.com

Molecular Mechanics (MM) and Molecular Dynamics (MD) Simulations for Conformational Sampling

To explore the vast conformational space of this compound, Molecular Mechanics (MM) and Molecular Dynamics (MD) simulations are powerful tools. MM methods employ classical force fields, which are sets of parameters that describe the potential energy of a molecule as a function of its atomic coordinates. figshare.com These force fields, such as OPLS (Optimized Potentials for Liquid Simulations) or CHARMM, are computationally inexpensive and allow for the rapid calculation of energies for a large number of conformations. figshare.comnih.gov

Molecular Dynamics (MD) simulations use these force fields to simulate the movement of atoms over time, providing a dynamic picture of the molecule's behavior. ulisboa.pt An MD simulation of this compound would reveal how the molecule folds and flexes in different environments, such as in the gas phase or in a solvent. This allows for a thorough sampling of the various low-energy conformations the molecule can adopt. acs.org

Torsional Angle Analysis and Conformational Preferences in Solution and Gas Phase

The data generated from MM and MD simulations can be analyzed to understand the conformational preferences of this compound. A key aspect of this is the analysis of torsional angles, which describe the rotation around the single bonds in the molecule. libretexts.org For the octyl chain, the most important torsional angles are those around the C-C bonds. The relative orientation of adjacent alkyl groups can be described as anti (180°), where they are furthest apart, or gauche (±60°), where they are closer together. chemistrysteps.com Generally, the anti conformation is lower in energy due to reduced steric hindrance. lumenlearning.com

The conformational preferences can differ between the gas phase and solution. In the gas phase, intramolecular forces dominate. In solution, interactions with solvent molecules can stabilize certain conformations over others. For example, in a polar solvent, conformations that expose the polar amine group to the solvent may be favored.

| Relative Energies of Butane (B89635) Conformers | | :--- | :--- | | Conformation | Relative Energy (kcal/mol) | | Anti | 0 | | Gauche | ~0.9 | | Eclipsed (H, CH₃) | ~3.4 | | Eclipsed (CH₃, CH₃) | ~5.0 |

This table for butane illustrates the fundamental energetic differences between anti and gauche conformations, which are applicable to the carbon-carbon bonds in the octyl chain of this compound.

Prediction of Spectroscopic Properties from Theoretical Models

Computational models are highly valuable for predicting spectroscopic properties, which can aid in the identification and characterization of this compound. By calculating the response of the molecule to electromagnetic fields, various types of spectra can be simulated.

Computational NMR Chemical Shift Prediction and Comparison with Experimental Data

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone of chemical structure elucidation. Computational methods, particularly those based on Density Functional Theory (DFT), can predict the ¹³C and ¹H chemical shifts of this compound.

The standard procedure involves:

Geometry Optimization: The three-dimensional structure of the this compound molecule is optimized to find its lowest energy conformation. This is a crucial step, as the calculated NMR shifts are highly dependent on the molecular geometry.

Magnetic Shielding Calculation: Using a chosen DFT functional (e.g., B3LYP) and basis set (e.g., 6-311+G(d,p)), the magnetic shielding tensors for each nucleus are calculated.

Chemical Shift Calculation: The isotropic shielding values (σ_iso) are then converted to chemical shifts (δ) by referencing them against the shielding of a standard compound, typically tetramethylsilane (B1202638) (TMS), calculated at the same level of theory. The equation is: δ_sample = σ_TMS - σ_sample.

A comparison with experimental data, if available, would allow for the validation of the computational model. Discrepancies between predicted and experimental shifts can point to specific conformational effects or the influence of solvent, which can also be modeled.

Table 1: Illustrative Template for Predicted vs. Experimental ¹³C and ¹H NMR Chemical Shifts (ppm) for this compound.

Atom PositionPredicted ¹³C Shift (ppm)Experimental ¹³C Shift (ppm)Predicted ¹H Shift (ppm)Experimental ¹H Shift (ppm)
C1 (CH₃-N)DataDataDataData
C2 (CH-N)DataDataDataData
C3 (CH₂)DataDataDataData
...DataDataDataData
C8 (CH₃)DataDataDataData
N-HN/AN/ADataData

This table is a template. Data fields are populated with "Data" to indicate where results would be presented.

Theoretical Vibrational Frequency Calculations and Spectral Interpretation

Theoretical vibrational analysis can predict the infrared (IR) and Raman spectra of this compound. These calculations are essential for assigning specific absorption bands to the corresponding molecular motions (stretches, bends, wags, etc.).

The process involves calculating the second derivatives of the energy with respect to the nuclear coordinates for the optimized geometry. This results in a Hessian matrix, and its diagonalization yields the vibrational frequencies and their corresponding normal modes.

For this compound, a secondary amine, key predicted vibrations would include:

N-H Stretch: A characteristic single, weak band expected in the 3350-3310 cm⁻¹ region. nih.gov

C-H Stretches: Multiple bands from the methyl and methylene (B1212753) groups in the 3000-2850 cm⁻¹ range.

N-H Bend: This vibration can be observed in the 1650-1580 cm⁻¹ region for primary amines, but is often absent or weak for secondary amines. nih.gov

C-N Stretch: For aliphatic amines, this appears as a medium to weak band in the 1250-1020 cm⁻¹ range. nih.gov

N-H Wag: A characteristically broad and strong band for primary and secondary amines is expected between 910-665 cm⁻¹. nih.gov

Calculated frequencies are often systematically higher than experimental ones due to the harmonic approximation used in the models. Therefore, they are typically scaled by an empirical factor (e.g., ~0.96 for B3LYP functionals) to improve agreement with experimental spectra. researchgate.net

Table 2: Illustrative Template for Calculated Vibrational Frequencies (cm⁻¹) for this compound.

Vibrational ModeCalculated Frequency (cm⁻¹)Scaled Frequency (cm⁻¹)Experimental Frequency (cm⁻¹)
N-H StretchDataDataData
asym. CH₃ StretchDataDataData
sym. CH₂ StretchDataDataData
C-N StretchDataDataData
N-H WagDataDataData

This table is a template. Data fields are populated with "Data" to indicate where results would be presented.

Reaction Pathway Modeling and Transition State Analysis

Computational chemistry can be used to explore the potential chemical reactions of this compound, such as N-dealkylation or N-alkylation, which are fundamental transformations for amines. nih.govmasterorganicchemistry.com

Theoretical Elucidation of Elementary Reaction Mechanisms

To elucidate a reaction mechanism, computational chemists map out the potential energy surface (PES) that connects reactants to products. This involves identifying and characterizing all stationary points, including reactants, products, intermediates, and, most importantly, transition states (TS).

For a hypothetical Sₙ2 alkylation reaction of this compound with an alkyl halide (e.g., methyl iodide), the theoretical elucidation would involve:

Modeling the reactants and products.

Locating the transition state structure where the nucleophilic nitrogen attacks the electrophilic carbon, and the halide begins to depart.

Performing an Intrinsic Reaction Coordinate (IRC) calculation from the TS to confirm that it correctly connects the reactants and products on the PES.

This process provides a detailed, step-by-step view of the bond-forming and bond-breaking events during the reaction.

Calculation of Activation Energies and Reaction Rate Constants

Once the transition state is identified, the activation energy (Ea) for the reaction can be calculated as the difference in energy between the transition state and the reactants.

E_a = E_TS - E_reactants

This value is critical for understanding the feasibility and kinetics of a reaction. A lower activation energy implies a faster reaction rate. Using Transition State Theory (TST), the activation energy can be used to estimate the reaction rate constant (k) at a given temperature (T):

k(T) = (k_B * T / h) * e^(-ΔG‡ / RT)

Where:

k_B is the Boltzmann constant

h is the Planck constant

R is the gas constant

ΔG‡ is the Gibbs free energy of activation

These calculations would allow for a quantitative comparison of different potential reaction pathways for this compound.

Intermolecular Interactions and Solvation Studies

The non-covalent interactions of this compound with itself or with solvent molecules are crucial for understanding its physical properties like boiling point, solubility, and its behavior in a biological environment.

Quantification of Hydrogen Bonding and van der Waals Interactions

This compound can act as both a hydrogen bond donor (via its N-H group) and a hydrogen bond acceptor (via the lone pair on the nitrogen atom). The long octyl chain contributes significantly to van der Waals (dispersive) forces.

Computational methods can quantify these interactions:

Dimer Calculations: By modeling a dimer of two this compound molecules, the interaction energy can be calculated. This is typically done by subtracting the energies of the individual, isolated molecules (monomers) from the total energy of the dimer, correcting for basis set superposition error (BSSE).

Quantum Theory of Atoms in Molecules (QTAIM): This analysis examines the electron density topology to find bond critical points (BCPs) between interacting atoms. The properties of the BCP (e.g., electron density and its Laplacian) can confirm the presence and characterize the strength of hydrogen bonds and van der Waals contacts.

Solvation Models: The effect of a solvent (e.g., water or an organic solvent) can be modeled implicitly using a polarizable continuum model (PCM) or explicitly by surrounding the this compound molecule with a number of solvent molecules and performing the calculations on the entire cluster.

Catalytic Applications of N Methyloctan 2 Amine and Its Derivatives

Organocatalysis Utilizing N-methyloctan-2-amine Scaffolds

Organocatalysis, the use of small organic molecules as catalysts, is a powerful tool in modern organic synthesis. Chiral amines are a cornerstone of this field, capable of activating substrates in various ways.

Asymmetric Organocatalysis (e.g., Michael Additions, Aldol (B89426) Reactions)

The Michael addition, the conjugate addition of a nucleophile to an α,β-unsaturated carbonyl compound, and the aldol reaction, the addition of an enol or enolate to a carbonyl compound, are fundamental carbon-carbon bond-forming reactions. rutgers.eduorganic-chemistry.orgmasterorganicchemistry.comchem-station.com Chiral primary and secondary amines are often employed to catalyze these reactions asymmetrically, typically through the formation of nucleophilic enamines or electrophilic iminium ions. organic-chemistry.orgmasterorganicchemistry.com

A comprehensive search of scientific databases yields no specific examples or detailed studies where this compound or its derivatives have been successfully employed as organocatalysts for asymmetric Michael additions or aldol reactions. While structurally similar chiral amines have been investigated, there is no available data, such as reaction yields or enantioselectivities, for reactions catalyzed by the this compound scaffold.

Chiral Brønsted Base Catalysis in Enantioselective Transformations

Chiral organic molecules that can act as Brønsted bases (proton acceptors) are effective catalysts for a variety of enantioselective transformations. nih.gov These catalysts operate by deprotonating a pronucleophile, generating a chiral ion pair that then reacts with an electrophile, with the stereochemical outcome controlled by the chiral environment of the catalyst.

There is no specific research in the available literature detailing the application of this compound as a chiral Brønsted base catalyst in enantioselective transformations. Consequently, there are no research findings or data tables to report on its efficacy in this role.

Ligand Design and Metal-Catalyzed Reactions

Chiral amines are crucial precursors for the synthesis of ligands used in transition metal-catalyzed asymmetric reactions. nih.gov The nitrogen atom can coordinate to a metal center, and the chiral backbone of the amine can effectively transfer stereochemical information during the catalytic cycle.

Application in Asymmetric Hydrogenation, Cross-Coupling, and C-H Activation Reactions

Asymmetric hydrogenation, cross-coupling, and C-H activation are pivotal reactions in synthetic chemistry, often relying on chiral metal-ligand complexes to achieve high enantioselectivity. nih.govnih.govnih.govnih.govrsc.org

A review of the literature indicates no documented applications of ligands derived from this compound in asymmetric hydrogenation, cross-coupling, or C-H activation reactions. Therefore, no data on their catalytic performance, substrate scope, or reaction conditions can be provided.

Role as a Base or Reagent in Synthetic Transformations

Amines are widely used as bases or reagents in a multitude of synthetic transformations. Their basicity allows them to deprotonate various substrates, while their nucleophilicity enables them to participate directly in reactions.

While this compound can be presumed to function as a typical secondary amine base or nucleophilic reagent in various chemical reactions, there are no specific, detailed research studies that focus on its particular reactivity, selectivity, or advantages over other common amines in synthetic transformations. General applications of amines as bases include promoting elimination reactions and neutralizing acidic byproducts. As nucleophiles, they can participate in reactions such as nucleophilic substitution and addition to carbonyls. nih.govfrontiersin.org However, specific data for this compound in these roles is not available.

Acid Scavenging and pH Control in Reaction Systems

In many organic reactions, acidic byproducts are generated, which can inhibit the reaction rate, lead to undesirable side reactions, or degrade sensitive products. Amines, including secondary amines like this compound, can act as acid scavengers by neutralizing these acidic species. studysmarter.co.ukthieme-connect.com Their basicity, stemming from the lone pair of electrons on the nitrogen atom, allows them to accept a proton (H+). libretexts.org

The effectiveness of an amine as an acid scavenger and for pH control depends on its basicity (pKa of the conjugate acid), steric hindrance around the nitrogen atom, and solubility in the reaction medium. libretexts.org For instance, in power plant systems, neutralizing amines are employed to control the pH of feedwater and steam/condensate systems to minimize corrosion. watertechonline.com While compounds like cyclohexylamine (B46788) and morpholine (B109124) are commonly used, a sterically hindered secondary amine like this compound could offer specific advantages in terms of reaction selectivity by acting as a "proton sponge" without interfering with other reactive centers.

The control of pH is crucial in many chemical processes. For example, the formation of imines from aldehydes or ketones and primary amines is often optimal under slightly acidic conditions (around pH 5). libretexts.org At lower pH, the amine becomes protonated and non-nucleophilic, while at higher pH, there is insufficient acid to catalyze the removal of the hydroxyl group intermediate. libretexts.org A secondary amine like this compound could be part of a buffer system to maintain the optimal pH range for such reactions.

Table 1: Comparison of Basicity for Different Amine Classes

Amine Class Example pKa of Conjugate Acid Basicity
Primary Alkylamine Ethylamine 10.8 Strong
Secondary Alkylamine Diethylamine (B46881) 11.0 Stronger
Tertiary Alkylamine Triethylamine (B128534) 10.7 Strong
Aromatic Amine Aniline 4.6 Weak

This table illustrates the general trend in basicity for different amine classes. This compound, as a secondary alkylamine, is expected to be a relatively strong base.

Covalent scavenger resins, often incorporating amine functionalities, are widely used in combinatorial chemistry and parallel synthesis to remove excess acidic reagents or byproducts, simplifying purification processes. thieme-connect.comresearchgate.netresearchgate.netpitt.edu This highlights the industrial relevance of using amines for acid scavenging.

Promotion of Specific Organic Reactions (e.g., Esterifications, Eliminations)

Secondary amines can also actively participate in and promote various organic reactions. Their nucleophilic nature allows them to be effective catalysts in a range of transformations.

Esterifications:

The formation of esters from carboxylic acids and alcohols, known as Fischer esterification, is typically catalyzed by a strong acid. libretexts.org However, amine-catalyzed esterifications, particularly from more reactive carboxylic acid derivatives like acid chlorides, are also well-established. researchgate.netacs.org In these reactions, a tertiary amine is often used as a catalyst and to neutralize the HCl byproduct. While a secondary amine like this compound can be acylated by the acid chloride to form an amide, it can also act as a general base catalyst, activating the alcohol nucleophile. researchgate.netacs.org

The mechanism of amine catalysis in esterification can be complex, potentially involving nucleophilic catalysis, general-base catalysis, or specific-base catalysis. researchgate.netacs.org Studies have shown that for the reaction between benzoyl chloride and butanol, a general-base-catalyzed mechanism is likely, where the amine assists in deprotonating the alcohol. researchgate.netacs.org

Table 2: Amine Catalysis in the Synthesis of Amides from Esters

Amine Type Reactivity with Esters Product General Conditions
Ammonia (B1221849) (NH3) Reacts to form primary amides R-CONH2 Heating
Primary Amine (R'NH2) Reacts to form secondary amides R-CONHR' Heating
Secondary Amine (R'2NH) Reacts to form tertiary amides R-CONR'2 Heating

This table shows the direct reaction of amines with esters to form amides, a reaction where this compound could serve as a reactant. quora.com

Elimination Reactions:

Amines can be involved in elimination reactions to form alkenes. fiveable.me A classic example is the Hofmann elimination, where an amine is first exhaustively methylated with methyl iodide to form a quaternary ammonium (B1175870) salt. pressbooks.publibretexts.orglibretexts.org This salt then undergoes an E2 elimination upon treatment with a base like silver oxide to yield the least substituted alkene (Hofmann's rule). pressbooks.publibretexts.orglibretexts.org While this compound itself would first need to be converted to a quaternary ammonium salt, this demonstrates a pathway where amine derivatives are central to elimination reactions.

Another relevant elimination is the Cope elimination, which involves the oxidation of a tertiary amine to an N-oxide, followed by heating to induce an intramolecular syn-elimination. masterorganicchemistry.com This reaction also typically yields the less substituted alkene.

Derivatization and Functionalization Strategies of N Methyloctan 2 Amine

Synthesis and Characterization of Amide Derivatives

The conversion of amines to amides is a fundamental transformation in organic chemistry. For N-methyloctan-2-amine, this is typically achieved through acylation reactions with various carboxylic acid derivatives.

Acylation Reactions with Various Carboxylic Acid Derivatives

The most common methods for the acylation of secondary amines like this compound involve the use of highly reactive acylating agents such as acyl chlorides and acid anhydrides. masterorganicchemistry.comlibretexts.orgcommonorganicchemistry.com These reactions proceed via a nucleophilic acyl substitution mechanism. The lone pair of electrons on the nitrogen atom of this compound attacks the electrophilic carbonyl carbon of the acylating agent. libretexts.org

For instance, the reaction of this compound with an acyl chloride, such as acetyl chloride, would yield N-methyl-N-(octan-2-yl)acetamide. libretexts.org This reaction is typically rapid and exothermic. libretexts.orglibretexts.org To neutralize the hydrochloric acid byproduct, which would otherwise protonate the starting amine and halt the reaction, a base like pyridine (B92270) or an excess of the amine itself is often used. libretexts.orgyoutube.com

Similarly, acid anhydrides, like acetic anhydride (B1165640), can be employed. The reaction with acetic anhydride is generally less vigorous than with acyl chlorides and may require heating. chemguide.co.uk The byproduct of this reaction is a carboxylic acid, which can be neutralized by a base. chemguide.co.ukyoutube.com

The direct condensation of this compound with a carboxylic acid is also possible but typically requires harsh conditions, such as high temperatures (often above 160°C), to drive off the water formed during the reaction. asianpubs.org The use of coupling agents like dicyclohexylcarbodiimide (B1669883) (DCC) can facilitate this reaction under milder conditions by activating the carboxylic acid. masterorganicchemistry.com

A general reaction scheme for the acylation of this compound is presented below:

Table 1: Representative Acylation Reactions of Secondary Amines

Acylating AgentProduct TypeGeneral Reaction Conditions
Acyl Chloride (R-COCl)N-substituted amideAprotic solvent (e.g., DCM, THF), often with a non-nucleophilic base (e.g., triethylamine (B128534), pyridine) at room temperature. commonorganicchemistry.com
Acid Anhydride ((R-CO)₂O)N-substituted amideOften requires heating; can be run neat or in a solvent. chemguide.co.uk
Carboxylic Acid (R-COOH)N-substituted amideHigh temperatures (>160°C) to remove water, or use of a coupling agent (e.g., DCC, HATU) at milder temperatures. masterorganicchemistry.comasianpubs.org

Functional Group Compatibility and Chemo-Selectivity in Amide Formation

In the synthesis of complex molecules, chemo-selectivity is a critical consideration. When this compound or the acylating agent contains other reactive functional groups, the reaction conditions must be chosen carefully to ensure that only the desired amide bond is formed.

Acylation of amines is generally a highly chemo-selective process. The high nucleophilicity of the amine nitrogen allows it to react preferentially over less nucleophilic groups like alcohols or thiols, especially when using highly reactive acylating agents under controlled conditions. However, in the presence of other primary or secondary amines in the same molecule, achieving selectivity can be challenging. Steric hindrance around one amine group can sometimes be exploited to favor acylation at the less hindered site.

Modern catalytic methods are being developed to enhance chemo-selectivity in amide formation, allowing for the synthesis of complex amides with a wide range of functional groups. organic-chemistry.org

Formation and Investigation of Quaternary Ammonium (B1175870) Salts

Quaternary ammonium salts are compounds where the nitrogen atom is bonded to four organic groups, resulting in a permanent positive charge. These derivatives of this compound can be synthesized and their properties modulated through various strategies.

Alkylation Reactions for Quaternary Ammonium Salt Synthesis

The most direct route to synthesizing quaternary ammonium salts from this compound is through exhaustive alkylation, a process also known as the Menshutkin reaction. wikipedia.org This involves reacting the secondary amine with an excess of an alkylating agent, typically an alkyl halide.

For example, reacting this compound with an excess of methyl iodide would first yield the tertiary amine, N,N-dimethyl-octan-2-amine. This tertiary amine, being even more nucleophilic than the starting secondary amine, would then readily react with another equivalent of methyl iodide to form the quaternary ammonium salt, N,N,N-trimethyl-N-(octan-2-yl)ammonium iodide. wikipedia.org

The reactivity of the alkyl halide plays a significant role, with alkyl iodides being the most reactive, followed by bromides and then chlorides. wikipedia.org The reaction is typically carried out in a polar solvent. wikipedia.org In some cases, the reaction can be performed under pressure and without a solvent, which can lead to higher yields and fewer byproducts. google.comgoogle.com

Table 2: General Conditions for Quaternization of Amines

Alkylating AgentProductGeneral Reaction Conditions
Alkyl Halide (R-X)Quaternary Ammonium HalideExcess alkyl halide, polar solvent (e.g., alcohols, acetonitrile), often with heating. wikipedia.org
Dialkyl Sulfate ((RO)₂SO₂)Quaternary Ammonium SulfateSimilar conditions to alkyl halides.

Anion Exchange and Counterion Effects on Properties

The properties of quaternary ammonium salts are significantly influenced by the nature of the counterion. The initial synthesis typically yields a halide salt (e.g., iodide, bromide, or chloride). However, the counterion can be readily exchanged to modulate properties such as solubility, thermal stability, and hygroscopicity.

Anion exchange is commonly achieved by treating the quaternary ammonium halide with a salt containing the desired anion, often using an ion-exchange resin. google.com For example, passing a solution of N,N,N-trimethyl-N-(octan-2-yl)ammonium iodide through an ion-exchange resin loaded with acetate (B1210297) ions would yield N,N,N-trimethyl-N-(octan-2-yl)ammonium acetate.

The choice of counterion can have a profound impact. For instance, salts with larger, more lipophilic anions tend to be more soluble in organic solvents, while those with smaller, inorganic anions are typically more water-soluble. The nature of the counterion also affects the antimicrobial activity of quaternary ammonium salts, a key application for this class of compounds. wikipedia.orgnih.gov

N-Oxide Formation and Stereochemical Aspects

The oxidation of the nitrogen atom in this compound leads to the formation of N-oxides. Since this compound is a secondary amine, its direct oxidation typically yields a nitrone, which is a specific class of N-oxide. organic-chemistry.org

The oxidation of secondary amines to nitrones can be achieved using various oxidizing agents, such as hydrogen peroxide or peroxy acids (e.g., m-CPBA). organic-chemistry.orglibretexts.org The reaction involves the nucleophilic attack of the nitrogen atom on the electrophilic oxygen of the oxidant.

If this compound were first converted to the tertiary amine, N,N-dimethyl-octan-2-amine, subsequent oxidation would yield a tertiary amine N-oxide. libretexts.orgwikipedia.org Tertiary amine N-oxides are highly polar molecules with a coordinate covalent bond between the nitrogen and oxygen atoms. wikipedia.org

A key stereochemical aspect arises in the formation of N-oxides from chiral amines. Since this compound is chiral (due to the stereocenter at the second carbon of the octyl chain), its N-oxide derivatives will also be chiral. The oxidation of a single enantiomer of this compound would be expected to produce a corresponding chiral nitrone. Furthermore, if the tertiary amine N,N-dimethyl-N-(octan-2-yl)amine were synthesized from a single enantiomer of this compound, the resulting N-oxide would also be chiral, with the nitrogen atom itself becoming a new stereocenter. The stereochemical outcome of the N-oxidation can sometimes be influenced by the reagents and reaction conditions used. libretexts.org

Synthesis of this compound N-Oxides

The oxidation of the nitrogen atom in this compound leads to the formation of the corresponding N-oxide, N-methyl-N-(octan-2-yl)hydroxylamine oxide. While the synthesis of N-oxides from tertiary amines is more common, methods are available for the oxidation of secondary amines. wikipedia.org The general reaction involves treating the amine with a suitable oxidizing agent. Hydrogen peroxide is a frequently used oxidant, often in the presence of a catalyst to improve efficiency and selectivity. asianpubs.orgresearchgate.net

Common synthetic approaches applicable to the N-oxidation of secondary amines like this compound include:

Oxidation with Peroxy Acids: Reagents such as meta-chloroperoxybenzoic acid (m-CPBA) are effective for the N-oxidation of amines. The reaction is typically performed in a chlorinated solvent at or below room temperature.

Hydrogen Peroxide with Catalysts: Aqueous hydrogen peroxide, a greener oxidizing agent, can be used. researchgate.net Catalytic systems, such as those based on flavins or tungstate-exchanged layered double hydroxides, can facilitate the oxidation of amines at room temperature, offering high yields. asianpubs.orgresearchgate.net

Oxidation with 2-Sulfonyloxaziridines: These reagents, also known as Davis' reagents, are neutral, aprotic oxidizing agents that can convert amines to N-oxides under mild conditions. asianpubs.org

The choice of method depends on factors such as the desired scale, substrate compatibility, and environmental considerations.

Table 1: Selected Methods for Amine N-Oxidation

Oxidizing Agent/System Typical Conditions Remarks
Hydrogen Peroxide (H₂O₂) Flavin catalyst, Methanol (B129727), Room Temperature Green and effective method for aliphatic amines. asianpubs.org
Hydrogen Peroxide (H₂O₂) Tungstate-exchanged Mg-Al LDH, Water, Room Temperature Heterogeneous catalyst, allows for easy separation and recycling. researchgate.net
m-Chloroperoxybenzoic acid (m-CPBA) Chlorinated solvent (e.g., CH₂Cl₂), 0°C to RT Widely used, strong oxidizing agent.

Thermal and Photochemical Rearrangements of N-Oxides

Amine N-oxides are known to undergo various rearrangement reactions when subjected to heat or light. For an N-oxide derived from this compound, the primary expected thermal rearrangement is a process analogous to the Meisenheimer rearrangement, although the classic rearrangement typically involves allylic or benzylic groups.

Thermolysis of similar, non-allylic amine N-oxides has been shown to proceed via a mechanism involving homolytic fission of the N-O bond. capes.gov.br This process generates a radical pair: an aminyl radical and a hydroxyl radical. These highly reactive intermediates can then follow several pathways:

Radical Recombination: The intermediates can recombine to form N-alkoxylamines. Studies involving mixtures of different N-oxides have shown the formation of intermolecular rearrangement products, supporting the homolytic fission mechanism over a purely intramolecular one. capes.gov.br

Disproportionation and Dimerization: The radical intermediates can also lead to byproducts such as the parent tertiary amine, aldehydes, and bibenzyls (if a benzyl (B1604629) group is present). capes.gov.br

Photochemical rearrangements can also occur, often proceeding through similar radical intermediates generated by photolytic cleavage of the N-O bond. The specific products and their distribution would depend on the wavelength of light used and the solvent environment.

Incorporation of this compound into Polymeric Structures

Integrating this compound into polymeric architectures is a key strategy for developing functional materials. This can be achieved either by first synthesizing a monomer derived from the amine and then polymerizing it, or by grafting the amine onto an existing polymer backbone. These approaches yield materials with applications in areas such as specialized catalysis and chemical purification. researchgate.netbiotage.com

Synthesis of Amine-Functionalized Monomers for Polymerization

To incorporate this compound into the main chain or as a side chain of a polymer, it must first be converted into a polymerizable monomer. monash.edunih.gov This involves introducing a reactive group, such as a vinyl group or a cyclic ether, that can undergo polymerization.

Strategies for monomer synthesis include:

Acylation with Polymerizable Groups: The secondary amine can be acylated with a molecule like acryloyl chloride or methacryloyl chloride. This reaction forms an N-methyloctan-2-yl acrylamide (B121943) or methacrylamide (B166291) monomer, which contains a terminal vinyl group suitable for free-radical polymerization.

Reaction with Epoxides: this compound can act as a nucleophile to open an epoxide ring on a molecule like glycidyl (B131873) methacrylate (B99206). This reaction yields a monomer containing both the amine functionality and a polymerizable methacrylate group.

Condensation Reactions: The amine can be used in step-growth polymerization. For instance, it can be reacted with a diacyl chloride or a diisocyanate in combination with a diol to form poly(ester-amide)s or poly(urethane-urea)s, respectively.

Table 2: Potential Monomers from this compound and Polymerization Methods

Monomer Synthesis Route Resulting Monomer Type Polymerization Method
Reaction with Acryloyl Chloride N-methyloctan-2-yl acrylamide Reversible-Deactivation Radical Polymerization (RDRP)
Reaction with Glycidyl Methacrylate Amine-functionalized methacrylate Free-Radical Polymerization

These monomers can then be homopolymerized or copolymerized with other monomers to tailor the properties of the final polymeric material. rsc.org

Development of Polymer-Supported this compound Derivatives for Catalysis or Scavenging

An alternative to polymerizing functionalized monomers is to immobilize this compound onto a pre-formed, insoluble polymer support. princeton.edu This creates a heterogeneous catalyst or scavenger that can be easily separated from the reaction mixture by simple filtration, facilitating product purification and allowing for the potential reuse of the functionalized polymer. researchgate.netbiotage.com

Common polymer supports include:

Polystyrene Resins: Chloromethylated polystyrene (Merrifield resin) is a classic support. The secondary amine of this compound can displace the chloride to form a covalent bond, tethering the amine to the insoluble polystyrene backbone. hku.hk

Silica (B1680970) Gel: The surface of silica gel can be functionalized with groups (e.g., chloropropylsilyl groups) that can react with this compound to attach it to the silica support.

PEG-grafted Resins: Supports like TentaGel, which consist of polyethylene (B3416737) glycol (PEG) chains grafted onto a polystyrene core, offer a more polar environment and are compatible with a wider range of solvents. hku.hk

Applications:

Catalysis: As a basic amine, the polymer-supported derivative can function as a heterogeneous base catalyst for reactions such as Knoevenagel condensations, Michael additions, or as a component in Baylis-Hillman reactions. researchgate.net

Scavenging: The immobilized amine is an effective scavenger for removing acidic impurities from reaction mixtures. researchgate.net For example, it can be used to quench excess acid chlorides, anhydrides, or isocyanates, converting them into polymer-bound ureas and amides that are easily filtered off.

Table 3: Polymer-Supported this compound: Supports and Applications

Polymer Support Functionalization Method Potential Application
Chloromethylated Polystyrene Nucleophilic substitution of chloride Heterogeneous base catalyst, Scavenger for electrophiles. researchgate.net
Functionalized Silica Gel Reaction with surface-bound electrophilic groups Chromatographic stationary phase, Catalyst.

Industrial Synthesis and Process Optimization for N Methyloctan 2 Amine

Reactor Engineering and Design for Large-Scale Production

The choice of reactor is a critical factor in the industrial synthesis of N-methyloctan-2-amine, directly impacting reaction efficiency, safety, and cost-effectiveness. The primary synthesis route, reductive amination, is a catalytic process that can be carried out in either batch or continuous flow reactors.

Comparative Analysis of Batch vs. Continuous Processing

The decision between batch and continuous processing for the synthesis of this compound depends on production scale, process flexibility, and economic considerations.

Batch Reactors: Batch reactors are the more traditional approach, where reactants are charged into a vessel, the reaction is carried out to completion, and the product is then discharged. This mode of operation offers high flexibility, allowing for the production of different products in the same equipment and easy adjustment of reaction conditions for process optimization. For the synthesis of this compound, a batch process would involve loading 2-octanone (B155638), methylamine (B109427), a catalyst (commonly a nickel, palladium, or platinum-based catalyst), and a solvent into a stirred-tank reactor. Hydrogen gas, as the reducing agent, would then be introduced under pressure.

Advantages:

High flexibility for producing multiple products.

Lower initial capital investment for smaller production scales.

Easier to handle reactions with long residence times.

Disadvantages:

Lower productivity due to downtime between batches for cleaning and recharging.

Potential for batch-to-batch variability, affecting product consistency.

Less efficient heat transfer, which can be a concern for highly exothermic amination reactions.

Continuous Flow Reactors: Continuous flow reactors, such as packed-bed reactors or continuous stirred-tank reactors (CSTRs), offer significant advantages for large-scale, dedicated production. In a continuous process, reactants are continuously fed into the reactor, and the product is continuously withdrawn. This allows for a steady-state operation, leading to consistent product quality and higher throughput. For this compound production, a packed-bed reactor containing a solid catalyst is a common choice. The 2-octanone and methylamine mixture, along with hydrogen, would be passed through the catalyst bed under optimized temperature and pressure.

Advantages:

High throughput and productivity for large-scale manufacturing.

Excellent process control and consistent product quality.

Superior heat and mass transfer, crucial for managing the exothermicity of the reaction and improving catalyst efficiency.

Enhanced safety due to smaller reaction volumes at any given time.

Disadvantages:

Higher initial capital investment.

Less flexibility for producing different products.

More complex to operate and control.

FeatureBatch ReactorContinuous Flow Reactor
Production Scale Small to mediumLarge
Flexibility HighLow
Throughput LowerHigher
Product Consistency Potential for variabilityHigh
Heat & Mass Transfer Less efficientMore efficient
Capital Cost LowerHigher
Operational Complexity SimplerMore complex

Optimization of Heat and Mass Transfer for Enhanced Throughput

Effective heat and mass transfer are critical for maximizing the throughput and selectivity of the reductive amination process. The reaction is typically exothermic, and inefficient heat removal can lead to temperature gradients within the reactor, potentially causing catalyst deactivation, reduced selectivity, and safety hazards.

Heat Transfer Optimization: In large-scale reactors, managing the heat of reaction is paramount. In batch reactors, this is typically achieved through cooling jackets or internal cooling coils. However, as reactor size increases, the surface-area-to-volume ratio decreases, making heat removal more challenging. For continuous packed-bed reactors, multi-tubular designs are often employed. These reactors consist of multiple parallel tubes packed with catalyst, with a coolant circulating around the outside of the tubes. This design provides a large heat transfer area, allowing for precise temperature control.

To enhance mass transfer:

Agitation: In batch reactors, vigorous stirring ensures good mixing and reduces the thickness of the boundary layer around the catalyst particles.

Flow Rate and Distribution: In packed-bed reactors, maintaining an optimal liquid and gas flow rate is crucial to ensure good catalyst wetting and minimize channeling.

Catalyst Design: The physical properties of the catalyst, such as particle size and porosity, also play a significant role. Smaller catalyst particles provide a higher external surface area but can lead to a higher pressure drop across the reactor.

Raw Material Sourcing, Purity, and Precursor Synthesis

Sustainable and Economic Sourcing of Key Feedstocks

2-Octanone: 2-Octanone can be sourced through various synthetic routes. A common industrial method is the oxidation of 2-octanol (B43104). sciencemadness.org Another route involves the Wacker oxidation of 1-octene. From a sustainability perspective, there is growing interest in bio-based routes. For example, 2-octanone can be derived from castor oil. specialchem.com The economic viability of each route depends on the cost and availability of the starting materials and the efficiency of the conversion process.

Methylamine: Methylamine is a commodity chemical produced on a large scale. The primary industrial method for its production is the reaction of methanol (B129727) with ammonia (B1221849) over an alumina-silicate catalyst. sciencemadness.org This process yields a mixture of mono-, di-, and trimethylamine (B31210), which are then separated by distillation. google.com The economic sourcing of methylamine relies on access to low-cost methanol and ammonia. Leading global exporters of methylamines include Belgium, Germany, and China. oec.world

Purification Strategies for Precursors to Maximize Yield and Purity

The purity of the 2-octanone and methylamine feedstocks is critical to prevent catalyst poisoning and the formation of unwanted byproducts, which can complicate the final purification of this compound.

Purification of 2-Octanone: Commercial grades of 2-octanone may contain impurities such as unreacted starting materials (e.g., 2-octanol) or byproducts from its synthesis. Fractional distillation is the primary method for purifying 2-octanone to the high purity required for catalytic reactions. google.com Due to the close boiling points of 2-octanone and 2-octanol, azeotropic distillation with water can be employed to enhance separation. google.com

Purification of Methylamine: The crude product from the synthesis of methylamines is a mixture of ammonia, mono-, di-, and trimethylamine, as well as water and methanol. google.com This mixture is separated through a series of distillation columns. google.com Ammonia is typically removed first in a pressurized column. Subsequent distillation steps separate the three methylamines from each other and from water. Extractive distillation is a technique that can be used to improve the separation efficiency. google.com

Product Purification and Isolation Technologies at Industrial Scale

After the reductive amination reaction, the crude product stream contains this compound, unreacted starting materials, the catalyst (if not in a fixed bed), solvent, and potential byproducts. A multi-step purification process is required to isolate the final product to the desired purity.

Catalyst Removal: If a slurry catalyst is used in a batch reactor, it is typically removed by filtration. For a packed-bed reactor, this step is not necessary as the catalyst is retained within the reactor.

Fractional Distillation: Fractional distillation is the workhorse for purifying the final this compound product. sciencemadness.org The process separates components based on their boiling points. A distillation column with a sufficient number of theoretical plates is required to achieve high purity, separating the desired secondary amine from any remaining 2-octanone and higher-boiling byproducts. google.com Distillation can be performed under reduced pressure (vacuum distillation) to lower the boiling point and prevent thermal degradation of the product.

Liquid-Liquid Extraction: Liquid-liquid extraction can be used as a supplementary purification step. For instance, washing the organic product stream with an acidic aqueous solution can convert the amine to its salt, which is soluble in the aqueous phase, leaving non-basic impurities in the organic phase. The amine can then be regenerated by adding a base and extracted back into an organic solvent. google.com

Advanced Distillation, Crystallization, and Filtration Techniques

The isolation and purification of this compound from a crude reaction mixture, which may contain unreacted precursors, solvents, and by-products, relies on a multi-step approach employing advanced physical separation techniques. The choice of method depends on the specific impurities present and the desired final purity.

Distillation: Distillation is a primary method for purifying organic liquids by separating components based on differences in their boiling points. rochester.edu For a compound like this compound, whose boiling point may be high enough to risk thermal decomposition at atmospheric pressure, vacuum distillation is often the preferred method. rochester.edu This technique lowers the boiling point by reducing the operational pressure, thus preventing degradation. rochester.edu

In cases where impurities have boiling points very close to that of this compound, more advanced techniques are required:

Extractive Distillation: This method involves introducing a high-boiling solvent that alters the relative volatilities of the components in the mixture, enabling a more effective separation. fiveable.me

Azeotropic Distillation: An entrainer is added to the mixture to form a new, lower-boiling azeotrope with one or more of the components, which can then be distilled off, breaking the original azeotrope. fiveable.me

Crystallization: Crystallization can be a highly effective method for achieving high purity, particularly for separating the target amine from isomeric or structurally similar impurities. One advanced strategy involves converting the amine into a solid derivative that can be easily purified. For instance, high-molecular-weight aliphatic amines can be converted into solid, non-waxy, crystalline ammonium (B1175870) carbamates by reacting them with carbon dioxide. google.com These solid derivatives can then be purified via fractional crystallization from a suitable solvent, with tertiary amines remaining in the liquid phase. google.com After purification, the carbamate salt can be reverted to the pure amine. Another technique, reactive crystallization, combines the chemical reaction and crystallization steps, which can be intensified using ultrasound to control particle size and enhance nucleation. nih.gov

Filtration: In an industrial amine production process, filtration is crucial for removing solid and semi-solid contaminants. 3m.com A typical amine filtration system is a multi-stage process designed to remove a range of impurities:

Pre-Filter (Primary Filter): Removes larger solid particles, corrosion products like iron sulfides, and scale, often using filters with a 5 to 10-micron rating. faudi.debrotherfiltration.com This stage protects downstream equipment.

Activated Charcoal Filter: Adsorbs dissolved impurities such as hydrocarbons, oils, and amine degradation products that can cause foaming and reduce process efficiency. faudi.debrotherfiltration.com

Fine Filter (Secondary Filter): Positioned after the carbon bed, this stage captures fine carbon particles that may have leached from the activated charcoal filter, ensuring the final product is free from particulate matter. faudi.de

Advanced self-cleaning filters can be employed to reduce manual intervention and minimize downtime in continuous operations. brotherfiltration.com

Table 1: Comparison of Advanced Purification Techniques for this compound

Technique Principle of Separation Primary Application Advantages Considerations
Vacuum Distillation Difference in boiling points at reduced pressure. rochester.edu Bulk removal of solvents and impurities with significantly different boiling points. Prevents thermal decomposition of heat-sensitive compounds. rochester.edu Less effective for separating close-boiling impurities. google.com
Fractional Crystallization (via Carbamate) Differential solubility of solid amine derivatives. google.com High-purity separation from isomeric or structurally similar by-products. Highly selective; can achieve very high purity (>99%). researchgate.net Requires additional reaction and recovery steps (carbamate formation and reversal).
Multi-Stage Filtration Size exclusion and adsorption. faudi.debrotherfiltration.com Removal of solid particulates, dissolved hydrocarbons, and degradation products. Protects equipment, prevents foaming, ensures product clarity. 3m.combrotherfiltration.com Does not remove dissolved molecular impurities unless an adsorbent like activated carbon is used.

Chromatographic Separation Methods for High-Purity this compound

For applications requiring the highest purity, particularly enantiomeric purity for chiral molecules like this compound, chromatographic methods are indispensable.

Chiral High-Performance Liquid Chromatography (HPLC): The separation of enantiomers is achieved using a chiral stationary phase (CSP) that interacts differently with each enantiomer. phenomenex.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose (B160209), are widely used and effective for resolving a broad range of chiral compounds, including amines. nih.govyakhak.org For the separation of secondary amines, macrocyclic glycopeptide stationary phases (e.g., Vancomycin-based) have also demonstrated high selectivity. The choice of mobile phase is critical; normal-phase solvents are common, but reversed-phase and polar-organic modes can also be employed. phenomenex.com The addition of acidic modifiers to the mobile phase can sometimes improve peak shape and resolution for basic compounds like amines. nih.gov

Amine-Functionalized Silica (B1680970) Chromatography: Standard silica gel is acidic due to the presence of silanol groups, which can lead to strong, undesirable interactions with basic amines, resulting in poor peak shape and difficult elution. biotage.com To overcome this, amine-functionalized stationary phases (e.g., Biotage® KP-NH) can be used. biotage.com This modified silica masks the acidic silanols, allowing for the efficient purification of secondary and tertiary amines using simpler, non-polar solvent systems like hexane/ethyl acetate (B1210297), avoiding the need for aggressive modifiers like ammonia. biotage.combiotage.com

Table 2: Chromatographic Methods for High-Purity this compound

Method Stationary Phase (CSP) Typical Mobile Phase Purpose Key Feature
Chiral HPLC Polysaccharide-based (e.g., cellulose or amylose derivatives). nih.govyakhak.org Hexane/Isopropanol, or other polar-organic solvents. Enantiomeric separation (separation of (R) and (S) isomers). Achieves high enantiomeric purity, critical for pharmaceutical applications. phenomenex.com
Chiral HPLC Macrocyclic Glycopeptide (e.g., Vancomycin). Polar Ionic Mode (e.g., Methanol/Acetic Acid/Triethylamine). Enantiomeric separation of secondary and tertiary amines. High stability and sample capacity.
Flash Chromatography Amine-functionalized silica. biotage.combiotage.com Hexane/Ethyl Acetate gradient. biotage.com Purification from non-isomeric impurities. Prevents strong acid-base interactions, improving peak shape and simplifying elution. biotage.com

Process Economics, Energy Efficiency, and Waste Minimization

The commercial viability of this compound production is heavily dependent on optimizing process economics, minimizing energy consumption, and implementing effective waste management strategies.

Comprehensive Cost-Benefit Analysis of Different Production Routes

The synthesis of this compound is most commonly achieved via the reductive amination of octan-2-one with methylamine. wikipedia.org This process involves the reaction of a ketone with an amine to form an intermediate imine, which is then reduced to the final secondary amine. wikipedia.org An alternative route could be the N-alkylation of octan-2-amine. A cost-benefit analysis must consider raw material costs, catalyst/reagent expenses, energy inputs, and process complexity.

Economic assessments of similar chiral amine production processes, such as those comparing reductive amination and transamination, reveal that enzyme or catalyst cost often accounts for the vast majority (>90%) of the total raw material costs. mdpi.comresearchgate.net Therefore, catalyst efficiency, stability, and recyclability are paramount. Reductive amination is often favored in green chemistry as it can be performed as a one-pot reaction under relatively mild conditions, which can streamline the process and reduce capital costs. wikipedia.org

Table 3: Hypothetical Cost-Benefit Analysis of Production Routes for this compound

Factor Route 1: Reductive Amination Route 2: N-Alkylation Economic Implication
Primary Raw Materials Octan-2-one, Methylamine, Reducing Agent (e.g., H₂). Octan-2-amine, Methylating Agent (e.g., Methyl Iodide). Cost depends on market price and availability of the starting ketone versus the primary amine.
Catalyst/Reagent Metal catalyst (e.g., Pd/C) or Biocatalyst (e.g., Amine Dehydrogenase). dntb.gov.ua Base required to neutralize acid by-product. Catalyst cost can be the dominant expense; reusability is key to economic viability. mdpi.comresearchgate.net
Process Steps Often a one-pot synthesis. Typically a two-step process (alkylation followed by workup). Fewer steps reduce capital investment in reactors and separation units, and lower labor costs. researchgate.net
By-products Primarily water. Stoichiometric amount of salt (e.g., hydroiodide salt). Water is an environmentally benign by-product. Salt waste requires treatment and disposal, adding cost.
Overall Cost-Benefit Potentially lower capital and waste disposal costs. Highly dependent on catalyst price and lifespan. mdpi.com May be viable if octan-2-amine is a cheaper feedstock. Higher waste handling costs. Reductive amination is often more atom-economical and environmentally favorable, aligning with green chemistry principles. wikipedia.org

Strategies for Energy Consumption Reduction and By-product Valorization

Aligning the production process with the principles of green chemistry is essential for long-term sustainability and cost reduction. chemcopilot.com

Energy Consumption Reduction: The chemical industry is a significant consumer of energy, making efficiency a critical goal. solubilityofthings.com Key strategies include:

Catalysis: Utilizing highly efficient catalysts lowers the activation energy of the reaction, allowing it to proceed at lower temperatures and pressures, thereby saving significant energy. solubilityofthings.comyoutube.com

Process Optimization: Designing reactions to occur at or near ambient temperature and pressure minimizes the energy required for heating, cooling, and compression. youtube.comchemcopilot.com

Table 4: Strategies for Energy Efficiency

Strategy Method Potential Energy Savings
Catalyst Optimization Develop catalysts that operate at lower temperatures and pressures. solubilityofthings.com 20-50% reduction in energy consumption. sustainability-directory.com
Process Intensification Combine reaction and separation in a single unit (e.g., reactive distillation). fiveable.me Up to 90% reduction compared to traditional synthesis. sustainability-directory.com
Heat Integration Use heat exchangers to recover and reuse process heat. fiveable.me 30-60% reduction in energy consumption. sustainability-directory.com
Renewable Energy Integrate solar or wind power to operate pumps, reactors, and control systems. chemcopilot.com Reduces fossil fuel dependence and associated emissions. solubilityofthings.com

By-product Valorization: The ideal chemical process maximizes the incorporation of all materials into the final product (high atom economy), thus preventing waste. chemcopilot.com In the case of reductive amination, the primary by-product is water, which does not require special treatment. However, other potential waste streams include spent catalysts and used solvents.

Catalyst Recycling: Heterogeneous catalysts (e.g., Palladium on carbon) can be recovered by filtration and reused multiple times, which is critical for reducing cost and waste.

Solvent Recycling: Solvents used in reaction or purification steps can be recovered via distillation and recycled back into the process, minimizing both raw material consumption and waste disposal costs.

By-product Conversion: While less common for highly optimized reactions, if significant side-products are formed, research can be directed towards converting them into valuable chemicals. For example, processes are being developed to convert waste glycerol from biodiesel production into value-added amines through amination reactions. rsc.org This principle of converting a waste stream into a resource can be applied to other chemical processes where feasible.

Green Chemistry Principles in N Methyloctan 2 Amine Synthesis

Solvent Selection and Replacement Strategies for Sustainable Production

Modern synthetic chemistry has seen a significant shift towards the use of green solvents to mitigate environmental harm. For the synthesis of secondary amines like N-methyloctan-2-amine, several classes of green solvents are under investigation.

Water: As a solvent, water is non-toxic, non-flammable, and abundant. Iridium-catalyzed N-alkylation of amines with alcohols has been successfully performed in water, offering an environmentally benign medium for such transformations. organic-chemistry.org One-pot reactions in water at room temperature have also been developed for synthesizing highly functionalized amines, simplifying the workup process. nih.gov

Ionic Liquids (ILs) and Deep Eutectic Solvents (DESs): ILs and their analogues, DESs, are salts that are liquid at low temperatures. They exhibit negligible vapor pressure, high thermal stability, and tunable solvency, making them attractive replacements for VOCs. DESs, such as a mixture of choline (B1196258) chloride and glycerol, have been employed as both the solvent and catalyst in the synthesis of various amines, demonstrating their dual utility. mdpi.com

Biomass-Derived Solvents: Solvents derived from renewable biomass feedstocks, such as 2-methyltetrahydrofuran (B130290) (2-MeTHF) and cyclopentyl methyl ether (CPME), are becoming viable alternatives to conventional solvents like dichloromethane (B109758) (DCM) and N,N-dimethylformamide (DMF). researchgate.netbohrium.com These solvents are often biodegradable and have a lower toxicity profile.

Green Solvent TypeExamplesKey Advantages for Amine SynthesisReference
Aqueous MediaWater (H₂O)Non-toxic, non-flammable, abundant, enables unique reactivity. organic-chemistry.orgnih.gov
Ionic Liquids / Deep Eutectic SolventsCholine Chloride/Glycerol (Reline)Negligible vapor pressure, high thermal stability, can act as catalyst. mdpi.com
Biomass-Derived Solvents2-Methyltetrahydrofuran (2-MeTHF), Cyclopentyl methyl ether (CPME)Renewable source, lower toxicity than traditional aprotic solvents. researchgate.netbohrium.com
Supercritical FluidsSupercritical CO₂ (scCO₂)Non-toxic, easily removed, tunable properties with pressure/temperature.N/A

The most ideal green chemistry approach is to eliminate the use of solvents altogether. Solvent-free, or solid-state, reactions reduce waste, can lower energy costs associated with solvent removal, and sometimes lead to enhanced reaction rates.

Mechanochemistry: The use of mechanical force, often through ball milling, can initiate chemical reactions in the absence of a solvent. This technique has been successfully applied to the addition of amines to other organic compounds, achieving quantitative conversion in minutes without the need for a catalyst. organic-chemistry.org This approach is a significant advancement in developing ideal green protocols. researchgate.net

"On Water" and Neat Conditions: Some reactions can be conducted "on water," where an organic reaction is accelerated on the surface of an aqueous phase, or under "neat" conditions, where the liquid reactants themselves serve as the solvent. acs.org These methods drastically reduce the process mass intensity and waste generation. organic-chemistry.org Microwave-assisted, solvent-free, and base-free alkylation of amines with alcohols represents a highly atom-economical and green method for preparing cyclic amines, a principle applicable to this compound. nih.gov

Atom Economy and Reaction Efficiency Maximization

Atom economy is a measure of the efficiency of a chemical reaction, calculating the proportion of reactant atoms that are incorporated into the desired product. jocpr.com Designing syntheses with high atom economy is a fundamental goal of green chemistry, as it directly correlates with waste reduction. primescholars.comnih.gov

The synthesis of this compound via direct reductive amination is an inherently atom-economical process. The reaction combines octan-2-one, methylamine (B109427), and a reducing agent to form the final product.

The balanced chemical equation using a common reducing agent like hydrogen gas is: C₈H₁₆O + CH₅N + H₂ → C₉H₂₁N + H₂O

The theoretical atom economy is calculated as: (Molecular Weight of Product / Sum of Molecular Weights of All Reactants) * 100

ComponentChemical FormulaMolecular Weight (g/mol)
Octan-2-oneC₈H₁₆O128.21
MethylamineCH₅N31.06
HydrogenH₂2.02
Total Reactants161.29
This compoundC₉H₂₁N143.27

Atom Economy = (143.27 / 161.29) * 100 ≈ 88.8%

A key challenge in synthesizing secondary amines like this compound is preventing over-alkylation, which leads to the formation of an undesired tertiary amine by-product. reddit.comchemicalforums.com

Several strategies can be employed to enhance selectivity:

Stoichiometric Control: Using a large excess of the primary amine (methylamine) can statistically favor the formation of the secondary amine over the tertiary amine.

Stepwise Reduction: A common and effective method involves the initial formation of the imine intermediate from octan-2-one and methylamine, often in the presence of a dehydrating agent. chemicalforums.com Once the imine is formed, a reducing agent is added in a separate step. This prevents the newly formed secondary amine from reacting with another molecule of the ketone.

Catalyst Control: The choice of catalyst can significantly influence selectivity. jocpr.com Certain catalytic systems are designed to favor mono-alkylation and prevent subsequent reactions, thus minimizing the formation of tertiary amines. acs.org

Self-Limiting Alkylation: Innovative methods involve the use of N-aminopyridinium salts as ammonia (B1221849) surrogates. This approach creates a self-limiting reaction where the mono-alkylation product is less reactive than the starting material, effectively shutting down over-alkylation. acs.org

Catalysis for Sustainable this compound Production

Catalysis is a pillar of green chemistry, enabling reactions to proceed with higher efficiency, under milder conditions, and with greater selectivity, all while reducing the need for stoichiometric reagents. researchgate.net The reductive amination to produce this compound is heavily reliant on effective catalysis.

A wide range of metal catalysts have been developed for this purpose:

Noble Metal Catalysts: Ruthenium (Ru) and Iridium (Ir) complexes are highly effective for reductive amination and N-alkylation reactions. organic-chemistry.orgorganic-chemistry.org Iridium catalysts, in particular, have been developed for direct asymmetric reductive amination, which can produce chiral amines with high enantioselectivity in a single step. nih.gov

Base Metal Catalysts: To reduce reliance on expensive and rare noble metals, catalysts based on more abundant metals like cobalt (Co), nickel (Ni), and iron (Fe) are being developed. jocpr.comresearchgate.net Amorphous cobalt particles have been shown to catalyze reductive amination using hydrogen gas under relatively mild conditions. organic-chemistry.org Nickel-based catalysts have also been shown to be highly efficient and recyclable for N-methylation of amines. semanticscholar.org

Tandem Catalysis: Advanced strategies involve tandem or orthogonal catalytic systems where multiple reaction steps are performed in a single pot. For instance, a molybdenum (Mo) catalyst could first oxidize an alcohol to a ketone, after which a rhodium (Rh) catalyst in the same pot performs the reductive amination, intensifying the process and reducing waste from intermediate purification steps. unive.it

Catalyst TypeMetal CenterKey Features for Sustainable SynthesisReference
Noble Metal CatalystsIridium (Ir)High efficiency for direct and asymmetric reductive amination. nih.gov
Ruthenium (Ru)High chemoselectivity, tolerates a wide range of functional groups. organic-chemistry.orgorganic-chemistry.org
Base Metal CatalystsCobalt (Co)Uses abundant metal, operates under mild conditions with H₂. organic-chemistry.org
Nickel (Ni)Cost-effective, highly stable and recyclable for methylation. semanticscholar.org
Tandem SystemsMo/RhEnables multi-step synthesis in one pot (process intensification). unive.it

Development of Reusable and Recyclable Catalytic Systems

One promising strategy is the "hydrogen borrowing" or "hydrogen auto-transfer" mechanism, which allows alcohols to be used as alkylating agents with the only byproduct being water. While this compound synthesis starts from a ketone (2-octanone), analogous N-alkylation reactions of amines with alcohols highlight the potential of these catalytic systems. For instance, ruthenium(II) complexes have been shown to be effective for the N-alkylation of various amines with alcohols. nih.gov A study on a Ru(II) catalyst bearing a tridentate redox-active azo-aromatic pincer ligand demonstrated high efficiency in the N-alkylation of amines with a range of aliphatic alcohols, requiring low catalyst loading. nih.gov

Iridium complexes with N-heterocyclic carbene (NHC) ligands have also shown high performance in the N-methylation of both aliphatic and aromatic primary amines using methanol (B129727) as the methylating agent. organic-chemistry.org These catalysts can achieve selective N,N-dimethylation at low temperatures. organic-chemistry.org Furthermore, a recyclable polymerized Lewis acid, poly-BPh(C6F5)2, has been developed for the N-methylation of amines using CO2 as a C1 building block, showcasing remarkable recyclability and tolerance to various functional groups under mild conditions. socma.org

The following table summarizes the performance of various recyclable catalytic systems in reactions analogous to the synthesis of this compound.

Interactive Data Table: Performance of Recyclable Catalysts in N-Alkylation Reactions

Catalyst System Substrate Product Yield (%) Selectivity (%) Recyclability Reference
Pt/C n-Octylamine N,N-dimethyloctylamine 91 High Reusable for 4 cycles lookchem.com
(DPEPhos)RuCl₂PPh₃ Aniline N-methylaniline 97 High Homogeneous nih.gov
[Ru(L¹ᵃ)(PPh₃)Cl₂] Aniline & Ethanol N-ethylaniline Moderate to Good High Homogeneous nih.gov
Iridium-NHC Complex Benzylamine & Methanol N,N-dimethylbenzylamine High High Homogeneous organic-chemistry.org
poly-BPh(C6F5)2 N-methylaniline & CO₂ N,N-dimethylaniline 92 High Recyclable socma.org

Application of Heterogeneous Catalysis for Easier Separation and Reduced Waste

Heterogeneous catalysts are a cornerstone of green chemistry as they exist in a different phase from the reactants, typically as a solid in a liquid reaction mixture. This characteristic simplifies their separation from the product, often through simple filtration, and allows for easier recycling, thereby reducing waste and improving process efficiency.

For the synthesis of secondary amines like this compound via reductive amination of ketones, several heterogeneous catalysts have been investigated. Copper-based catalysts are attractive due to their low cost and high activity. For example, inexpensive Cu(OAc)₂ has been used for the reductive amination of various ketones with anilines using molecular hydrogen. rsc.org Another study demonstrated that different heterogeneous copper catalysts can effectively mediate the one-pot reaction of ketones or alcohols with amines to produce secondary amines with high conversion and selectivity (up to 95%), without the need for additives. nih.gov

Non-noble metal catalysts are also gaining attention. A heterogeneous Co-Nitrogen (Co-Nx) catalyst has been developed for the reductive amination of carbonyl compounds, affording secondary amines in high yields under mild conditions (110 °C, 10 bar H₂). researchgate.neticheme.org This catalyst shows promise for efficient domino reactions. icheme.org Similarly, a tetragonal zirconium dioxide (t-ZrO₂) catalyst has been shown to be effective for the selective reductive amination of cycloaliphatic ketones, with high activity even after being reused five times. researchgate.net

Platinum on carbon (Pt/C) is a versatile and widely studied heterogeneous catalyst for N-methylation reactions using methanol. lookchem.com This system is effective for the selective N,N-dimethylation of various aliphatic amines with high yields and can be reused multiple times without significant loss of activity. lookchem.com The development of a platinum-molybdenum catalyst on γ-Al₂O₃ (Pt–Mo/γ-Al₂O₃) has also enabled the mild and selective reductive amination of carboxylic acids, which can be derived from biomass, to form fatty amines. rsc.org

Interactive Data Table: Performance of Heterogeneous Catalysts in Reactions for Secondary Amine Synthesis

Catalyst Reaction Type Substrate Example Product Example Yield (%) Key Advantages Reference
Cu(OAc)₂ Reductive Amination Acetophenone & Aniline N-(1-phenylethyl)aniline High Inexpensive, uses H₂ rsc.org
Co-Nx/C Reductive Amination Various ketones/nitro compounds Various secondary amines 43.7-100 Non-noble metal, mild conditions researchgate.neticheme.org
t-ZrO₂ Reductive Amination Cyclohexanone & DMF N,N-dimethylcyclohexanamine >99 Reusable, high activity researchgate.net
Pt/C N-methylation n-Octylamine & Methanol N,N-dimethyloctylamine 91 Versatile, reusable lookchem.com
Pt–Mo/γ-Al₂O₃ Reductive Amination Fatty acids & Amines Fatty amines Good Uses bio-derived acids rsc.org

Renewable Feedstocks for this compound Precursors

The transition to a bio-based economy is a central tenet of sustainable chemistry. For this compound, this involves sourcing its precursors, primarily 2-octanone (B155638) and methylamine, from renewable biological resources rather than fossil fuels.

Investigation of Bio-based Raw Materials for Amine Synthesis

Significant research has been dedicated to producing key chemical intermediates from biomass. Amines, in particular, can be synthesized from various bio-based platform chemicals. ulprospector.com Lignocellulose, the most abundant form of biomass, can be broken down into smaller molecules that serve as starting materials for amine synthesis. researchgate.net

2-Octanone: This precursor for this compound can be directly derived from renewable resources. Castor oil, extracted from the beans of Ricinus communis, is a key bio-based feedstock. ulprospector.comulprospector.com Through a process of alkali fusion, the main component of castor oil, ricinoleic acid, can be converted into 2-octanol (B43104) and 2-octanone. acs.orgacs.org Studies using microwave-induced alkali fusion have demonstrated that 2-octanone can be obtained with yields of up to 37.4%, depending on the reaction conditions. acs.orgacs.org Other methods include the oxidation of 2-octanol, which can also be sourced from castor oil. chemicalbook.com The bio-based production of 2-octanone is a focus for several chemical manufacturers aiming for more sustainable processes. unive.it

Methylamine: The synthesis of methylamine is also undergoing a green transformation. Traditionally produced from methanol and ammonia, sustainable routes are being explored. ulprospector.com One approach involves the use of biomass-derived feedstocks. ulprospector.com Biomass gasification produces syngas (a mixture of CO, H₂, and CO₂), which can then be used to synthesize methanol and subsequently methylamine. mdpi.commhi.combest-research.eu This pathway helps to reduce the carbon footprint of methylamine production. acs.org Additionally, biocatalytic routes using enzymes are being investigated to produce methylamine with high specificity and efficiency under environmentally benign conditions. ulprospector.com

Interactive Data Table: Bio-based Production of this compound Precursors

Precursor Bio-based Feedstock Production Method Reported Yield (%) Key Findings Reference
2-Octanone Castor Oil Microwave-Induced Alkali Fusion up to 37.4 Drastic reduction in reaction time compared to conventional heating. acs.orgacs.org
2-Octanone 2-Octanol (from Castor Oil) Oxidation High Established route for ketone synthesis. chemicalbook.com
Methylamine Biomass (e.g., wood, agricultural waste) Gasification to Syngas, then to Methanol/Ammonia Variable Reduces greenhouse gas emissions and reliance on fossil fuels. mhi.combest-research.eu
Methylamine Various Biocatalysis N/A Offers high specificity and mild reaction conditions. ulprospector.com

Establishment of Sustainable Supply Chains for Precursor Chemicals

The creation of a fully sustainable synthesis pathway for this compound requires not only green chemical reactions but also the establishment of sustainable supply chains for its bio-based precursors. A sustainable supply chain minimizes environmental impact, is economically viable, and is socially responsible. chemanager-online.combenchmarkgensuite.com

For specialty chemicals like this compound, this involves a holistic approach that considers the entire life cycle of the product, from the cultivation of biomass to the final disposal or recycling. chemanager-online.com Key metrics for a sustainable supply chain include greenhouse gas emissions, energy efficiency, waste diversion rates, and adherence to fair labor practices. mavarick.ai

The supply chain for bio-based 2-octanone would begin with the sustainable farming of castor beans. This would be followed by efficient and environmentally sound extraction of castor oil and its subsequent chemical conversion to 2-octanone. Companies are increasingly focusing on these aspects, with some suppliers explicitly marketing 2-octanone derived from castor oil. ulprospector.comulprospector.com The chemical industry is also seeing initiatives like "Together for Sustainability" (TfS), where companies collaborate to standardize supplier assessments and improve environmental and social standards in the procurement of goods and services. chemanager-online.com

Similarly, a sustainable supply chain for methylamine would prioritize the use of renewable feedstocks like agricultural or forestry waste. researchgate.net The logistics of transporting this biomass to gasification plants and the subsequent distribution of methylamine must be optimized to minimize the carbon footprint. acs.org Life cycle assessments (LCA) are crucial tools for evaluating the environmental impact of these supply chains and identifying areas for improvement. researchgate.netresearchgate.netmdpi.com For example, an LCA can compare the global warming potential of bio-based production routes against traditional fossil-fuel-based methods, taking into account factors like land use change and energy consumption during processing. rsc.org The integration of bio-based production with existing chemical plants is one proposed strategy to enhance the economic viability and efficiency of these supply chains. mhi.com

Environmental Fate and Degradation Mechanisms of N Methyloctan 2 Amine

Abiotic Degradation Pathways in Environmental Compartments

Hydrolysis and Oxidation Processes in Natural Waters

Hydrolysis:

N-methyloctan-2-amine, as a secondary amine, is generally stable to hydrolysis under typical environmental pH conditions (pH 5-9). Hydrolysis of the C-N bond in aliphatic amines is not a significant degradation pathway in natural waters.

Oxidation:

In natural waters, the oxidation of this compound can occur, although it is generally a slower process compared to atmospheric oxidation. Oxidation can be initiated by reactive oxygen species such as hydroxyl radicals, which can be generated by photochemical processes involving other substances in the water. The oxidation of secondary amines can lead to the formation of various products, including hydroxylamines and, upon further oxidation, nitrones. researchgate.netbritannica.com The use of strong oxidizing agents like hydrogen peroxide can facilitate this process. researchgate.nettandfonline.com Milder oxidation can lead to the formation of imines. britannica.com The presence of metal ions can also catalyze the oxidation of amines in aqueous media.

Biotic Degradation by Microorganisms (non-toxicological endpoints)

The biodegradation of this compound by microorganisms is a crucial pathway for its removal from soil and water systems.

Identification of Microbial Transformation Pathways and Metabolites

While specific studies on the microbial transformation of this compound are limited, the biodegradation pathways of other long-chain alkylamines have been investigated. A common pathway for the microbial degradation of primary long-chain alkylamines involves the cleavage of the C-N bond, which is mediated by an alkylamine dehydrogenase. nih.gov This initial step yields the corresponding aldehyde (octanal in this case) and ammonium (B1175870). nih.gov The resulting aldehyde is then further oxidized by an alkanal dehydrogenase to a fatty acid, which can then enter the β-oxidation cycle for complete mineralization. nih.govoup.com

For secondary amines like this compound, a similar initial N-dealkylation step is expected, leading to the formation of octan-2-amine and formaldehyde. The octan-2-amine would then likely undergo further degradation.

Under anaerobic conditions, such as in sediments and some soil layers, alkylamines can also be degraded by denitrifying bacteria. oup.com The proposed pathway involves an initial C-N cleavage to form alkanals, which are subsequently oxidized to fatty acids and then completely mineralized. oup.com

Biodegradation Kinetics in Soil and Water Systems

For example, the biodegradation of dodecylamine (B51217) has been shown to reach approximately 80% within a week in ready biodegradability tests. nih.gov The rate of degradation of surfactants in seawater has been modeled using kinetic equations that account for substrate concentration. nih.gov The temperature can significantly impact biodegradation kinetics, with lower temperatures generally leading to slower degradation rates. rsc.orgresearchgate.net

Table 2: General Factors Influencing Biodegradation Kinetics of Alkylamines

FactorInfluence on Biodegradation Rate
Alkyl Chain Length Can affect the rate, with some studies showing preferential degradation of certain chain lengths.
Temperature Lower temperatures generally decrease the rate of biodegradation.
Microbial Population The presence of adapted microbial communities enhances degradation.
Oxygen Availability Aerobic degradation is generally faster than anaerobic degradation.
Nutrient Availability Availability of other nutrients (e.g., nitrogen, phosphorus) can impact microbial activity.
pH Can affect both microbial activity and the speciation of the amine.

Environmental Persistence and Mobility Studies

The environmental persistence and mobility of this compound are influenced by its degradation rates and its tendency to sorb to soil and sediment particles.

Persistence:

Based on the expected rapid atmospheric photolysis and susceptibility to biodegradation, this compound is not expected to be highly persistent in the environment. researchgate.netnih.gov Its persistence will be greater in anaerobic environments where degradation is slower.

Mobility:

The mobility of this compound in soil is governed by its sorption to soil particles. As an amine, it can exist as a cation at environmental pHs, which can lead to strong sorption to negatively charged soil components like clay and organic matter through ion exchange. researchgate.net The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the mobility of organic chemicals in soil. chemsafetypro.com For amines, soil sorption is strongly dependent on the organic matter content of the soil. researchgate.netrsc.org

While a specific Koc value for this compound is not available, the log Kow (octanol-water partition coefficient) can provide an indication of its potential for sorption. A higher log Kow generally corresponds to higher sorption and lower mobility. Due to its alkyl chain, this compound is expected to have a moderate to high log Kow, suggesting it will have limited mobility in soils with significant organic matter content. However, in sandy soils with low organic matter, its mobility could be higher.

Adsorption/Desorption to Soil and Sediment Matrices

The mobility of this compound in the subsurface environment is largely controlled by its interaction with soil and sediment particles. As an amine, its sorption behavior is significantly influenced by the pH of the surrounding medium. In environmental settings, amines can exist in both a neutral (non-ionized) form and a protonated (ionized) cationic form. The equilibrium between these forms is determined by the amine's dissociation constant (pKa) and the soil or water pH.

The primary mechanism for sorption of the cationic form is through electrostatic attraction to negatively charged sites on soil components like clay minerals and organic matter. The neutral form, on the other hand, primarily sorbs to soil organic matter through hydrophobic partitioning. The extent of this partitioning is often estimated using the organic carbon-water partition coefficient (Koc). ecetoc.orgresearchgate.net For ionizable compounds like amines, using Koc to predict sorption can be complex, as it typically applies to the neutral form, but it can provide a conservative estimate of partitioning behavior. ecetoc.org

While a measured Koc for this compound is not available, data for a structurally similar compound, n-octylamine (a primary amine with the same number of carbon atoms), can provide insight. The logarithm of the octanol-water partition coefficient (log Pow) for n-octylamine is 2.72, which suggests a moderate tendency to partition from water into organic phases, such as soil organic carbon. univarsolutions.com Generally, a higher log Pow value correlates with a higher Koc value and stronger sorption to soil. The sorption for strong bases (pKa > 7.5) has been found to be high, likely due to these electrical interactions, and their log Koc values are often highly correlated with log Kow. researchgate.net

Table 10.3.1-1: Estimated and Analogous Partitioning Properties

CompoundTypeLog PowEstimated Sorption Behavior
n-Octylamine Primary Amine (C8)2.72Moderate partitioning to organic carbon. As a base, significant sorption is expected in acidic to neutral soils due to cation exchange.
This compound Secondary Amine (C9)Not AvailableBehavior is expected to be similar to n-octylamine, with a moderate to high potential for sorption in most soil types, influenced by both hydrophobic partitioning and cation exchange.

This table presents data for a related compound to infer the properties of this compound.

Volatilization Rates and Atmospheric Transport Modeling

The tendency of a chemical to move from water or soil into the air is known as volatilization. This process is governed by the compound's vapor pressure and its Henry's Law constant. For amines, volatilization is pH-dependent; the neutral form is more volatile than the ionized salt form. Therefore, in more alkaline conditions, a higher rate of volatilization is expected.

Specific data on the Henry's Law constant for this compound is not publicly available. However, by examining data for other aliphatic amines, a general understanding can be formed. Shorter-chain amines are generally more volatile than longer-chain ones. The Henry's Law constant for various amines illustrates their potential for atmospheric release.

Once in the atmosphere, amines can be transported over distances and undergo chemical transformations. The primary degradation pathway for amines in the atmosphere is reaction with hydroxyl radicals (•OH). nih.gov This reaction can lead to the formation of various degradation products, including aldehydes, and can contribute to the formation of secondary organic aerosols. nih.gov Atmospheric transport models for nitrogen-containing pollutants exist, but specific modeling for this compound would require empirical data on its emission rates and reaction kinetics. nih.gov

Table 10.3.2-1: Henry's Law Constants for Selected Aliphatic Amines

CompoundFormulaHenry's Law Constant (K_H) [mol/(m³·Pa)]Reference
Methylamine (B109427)CH₃NH₂1.1E-02 henrys-law.org
Diethylamine (B46881)(C₂H₅)₂NH3.1E-03 henrys-law.org
N-methylbutylamineC₅H₁₃N1.2E-03 henrys-law.org
Dipropylamine(C₃H₇)₂NH9.0E-04 henrys-law.org

This table shows data for other aliphatic amines to provide context for the potential volatility of this compound. A lower K_H value indicates lower volatility.

Development of Environmentally Benign Disposal Methods for this compound Waste Streams

Industrial processes that use this compound may generate waste streams requiring treatment before discharge to prevent environmental contamination. oxea-chemicals.com The development of effective and sustainable disposal methods is crucial.

Advanced Oxidation Processes (AOPs) for Efficient Removal

Advanced Oxidation Processes (AOPs) are a class of water treatment technologies that rely on the generation of highly reactive oxygen species, primarily the hydroxyl radical (•OH), to degrade organic pollutants. nih.govhristov.com These processes are highly effective for the destruction of recalcitrant organic compounds, including aliphatic amines, transforming them into less harmful substances like carbon dioxide, water, and inorganic ions. nih.govhristov.com

Several AOPs have proven effective for treating amine-containing wastewater:

Ozonation: Ozone (O₃) can react directly with amines or decompose to form •OH radicals, which then attack the pollutant. rsc.org The degradation of aliphatic amines by ozone is highly pH-sensitive, with different reaction mechanisms dominating at different pH values. nih.gov The initial step is often a rapid oxygen-transfer reaction. rsc.org

Fenton and Photo-Fenton Processes: The Fenton reaction (Fe²⁺ + H₂O₂) generates •OH radicals. This process can be enhanced with UV light (photo-Fenton), increasing the degradation efficiency. Fenton processes are among the most reactive AOPs for amine degradation. nih.gov

UV/H₂O₂: The photolysis of hydrogen peroxide (H₂O₂) by UV light is another effective method for generating •OH radicals for pollutant destruction. hristov.com

Photocatalysis: In this process, a semiconductor catalyst (like TiO₂) is activated by UV light to generate electron-hole pairs, which then produce hydroxyl radicals to degrade pollutants.

The efficiency of AOPs depends on parameters like pH, temperature, initial pollutant concentration, and the presence of other substances in the wastewater. nih.govresearchgate.net For this compound, AOPs represent a promising technology for complete mineralization, effectively removing it from waste streams.

Sustainable Waste Treatment Strategies for Amine-Containing Effluents

Biological Treatment: This approach uses microorganisms to break down organic pollutants. For amine-containing wastewater, processes like activated sludge, moving bed biofilm reactors (MBBR), and membrane bioreactors (MBR) can be effective. researchgate.net The biodegradability of N-methylethanolamine, a related alkanolamine, is high, suggesting that this compound may also be susceptible to biological degradation under the right conditions. wikipedia.org Biological treatment is often a cost-effective and environmentally friendly option for large volumes of wastewater with moderate amine concentrations. researchgate.net

Adsorption: Activated carbon has been explored for removing amines from wastewater. While its adsorptivity for some simple amines can be poor, its effectiveness can be highly dependent on the specific amine and the water matrix. google.com It can be used as a polishing step after other treatments.

Coagulation-Flocculation: This physical-chemical process uses coagulants (like ferric chloride or alum) to destabilize and aggregate suspended particles and some dissolved contaminants, which can then be removed by sedimentation or filtration. iafor.org This method is particularly useful for effluents with high suspended solids in addition to dissolved amines.

Integrating different treatment methods, such as coagulation followed by an AOP or biological treatment, can create a robust and efficient system for managing amine-containing industrial effluents, ensuring environmental protection.

Emerging Analytical Techniques for N Methyloctan 2 Amine Research

Hyphenated Techniques for Complex Mixture Analysis and Trace Detection

Hyphenated analytical techniques, which couple a separation method with a detection method, are indispensable for the analysis of complex samples. The combination of chromatography and mass spectrometry, in particular, provides the high separation efficiency and confident identification needed for rigorous scientific investigation.

Gas chromatography (GC) is a premier technique for separating volatile and thermally stable compounds. However, the analysis of amines like N-methyloctan-2-amine by GC can be challenging due to their polarity, which can lead to poor peak shapes and interaction with the GC column. vt.edu To overcome these issues and to analyze them at trace levels, derivatization is an essential step. vt.eduresearchgate.net This process involves chemically modifying the amine to make it more volatile and less polar, improving its chromatographic behavior.

For ultra-trace analysis, tandem mass spectrometry (MS/MS) coupled with GC offers exceptional sensitivity and selectivity. nih.gov In GC-MS/MS, a specific ion from the analyte (the precursor ion) is selected and fragmented to produce characteristic product ions. By monitoring specific precursor-to-product ion transitions, a technique known as Multiple Reaction Monitoring (MRM), background noise is significantly reduced, enabling detection at very low concentrations. nih.gov This high selectivity also aids in differentiating this compound from its structural isomers, as isomers can often be distinguished by their unique fragmentation patterns or by their separation on specialized chiral GC columns.

Table 1: GC-MS/MS Parameters for Analysis of Derivatized Amines This table presents typical parameters that would be optimized for the analysis of a derivatized amine like this compound, based on established methods for similar compounds.

ParameterTypical Setting/ConditionPurpose
Derivatization Agent Propyl chloroformate, N-methyl-bis-heptafluorobutyramide (MBHFBA)Increases volatility and thermal stability, improves chromatographic peak shape. vt.edunih.gov
GC Column Mid-polarity capillary column (e.g., ZB-5)Provides separation of analytes from matrix components and potentially isomers. vt.edu
Ionization Mode Electron Ionization (EI)Standard, robust ionization method producing repeatable fragmentation patterns.
MS/MS Mode Multiple Reaction Monitoring (MRM)Provides high sensitivity and selectivity for trace-level quantification. nih.gov
Precursor Ion [M]+ or significant fragment of the derivatized analyteSelected in the first mass analyzer for fragmentation.
Product Ion(s) Specific, stable fragment ionsMonitored in the second mass analyzer for specific detection.

Data is illustrative and based on general methods for amine analysis.

For non-volatile derivatives of this compound or for its analysis within complex biological or environmental matrices, Liquid Chromatography-Mass Spectrometry/Mass Spectrometry (LC-MS/MS) is an exceptionally powerful alternative. nih.gov LC separates compounds in the liquid phase, making it suitable for a wider range of compounds than GC, including those that are not volatile or are thermally labile. researchgate.net

Similar to GC analysis, derivatization can be employed in LC-MS to enhance separation and detection. scispace.com For instance, derivatizing the amine group can improve its retention on a reversed-phase (RP) column or enhance its ionization efficiency. scispace.comnih.gov The coupling of LC with tandem mass spectrometry provides high sensitivity and selectivity, which is critical when analyzing samples where the compound of interest is present at low concentrations alongside many other interfering substances. nih.govmdpi.com The use of techniques like Hydrophilic Interaction Liquid Chromatography (HILIC) can also be explored for better retention and separation of polar compounds like amines without derivatization. nih.gov

Ion Mobility Spectrometry (IMS) for Structural and Conformational Studies

Ion Mobility Spectrometry (IMS) is a rapid gas-phase separation technique that adds another dimension of analysis when coupled with mass spectrometry (IM-MS). nih.govchromatographyonline.comnih.gov In IMS, ions are separated based on their size, shape, and charge as they drift through a tube filled with a neutral buffer gas under the influence of a weak electric field. researchgate.netresearchgate.net This allows for the differentiation of ions that may have the same mass-to-charge ratio (isobars) or are isomers. nih.govtofwerk.com

A key parameter derived from an IMS experiment is the ion's rotationally averaged Collision Cross-Section (CCS). researchgate.net The CCS is a measure of the ion's size and shape in the gas phase and is a robust and characteristic physicochemical property. nih.gov By measuring the experimental CCS value of an ion and comparing it to theoretical values calculated for proposed structures or to values in a database, researchers can gain high confidence in the structural assignment of an unknown compound. nih.govresearchgate.netrsc.org For this compound, CCS measurements can help to confirm its identity and provide insights into its gas-phase conformation.

Table 2: Illustrative Collision Cross-Section (CCS) Data for C9H21N Isomers This table shows hypothetical but representative CCS values for isomers of this compound to demonstrate how IMS can distinguish them. Actual values would require experimental measurement.

CompoundMolecular FormulaStructurePredicted CCS (Ų) in N₂
This compound C₉H₂₁NSecondary Amine155.2
Nonan-1-amine C₉H₂₁NPrimary Amine158.5
Tripropylamine C₉H₂₁NTertiary Amine152.1

Data is for illustrative purposes to show the principle of isomer differentiation.

The ability to separate ions based on their structure is one of the most powerful applications of IMS. tofwerk.comnih.gov Structural isomers, which have the same elemental composition and thus the same exact mass, cannot be distinguished by mass spectrometry alone. However, they often have different three-dimensional shapes, leading to different drift times through the IMS cell and therefore different CCS values. copernicus.org For example, a more compact, spherical isomer will experience fewer collisions with the drift gas and travel faster than an elongated, linear isomer. researchgate.net This capability is crucial for distinguishing this compound from its various isomers, such as other secondary amines (e.g., N-ethylheptan-2-amine), primary amines (e.g., nonan-1-amine), or tertiary amines (e.g., tripropylamine), ensuring accurate identification in research samples. nih.gov

Advanced Electrochemical Detection Methods in Research Context

Electrochemical detection offers a sensitive, cost-effective, and often portable alternative for the analysis of electroactive compounds. Research into advanced electrochemical sensors involves the development of novel electrode materials that enhance the sensitivity and selectivity of detection.

In the context of this compound, which contains an oxidizable secondary amine group, electrochemical methods are a promising area of research. The development of sensors often focuses on modifying the surface of an electrode, such as a glassy carbon electrode (GCE), with nanomaterials to improve its performance. nih.gov For example, nanocomposites of metal oxides and carbon-based materials can be used to catalyze the oxidation of the target analyte, lower the potential at which oxidation occurs, and increase the resulting current, thereby improving the sensitivity and lowering the limit of detection. nih.govresearchgate.net While chromatographic methods provide more detailed molecular information, electrochemical sensors could be developed for rapid screening or specific detection applications in a research setting.

Table 3: Performance of a Nanocomposite-Modified Electrode for the Detection of a Structurally Related Amine (Atenolol) This table summarizes the analytical performance of an advanced electrochemical sensor for atenolol (B1665814), a molecule that also contains a secondary amine, demonstrating the potential of this technique for similar compounds.

ParameterReported Value
Electrode SPION-15%AC/GCE
Technique Differential Pulse Voltammetry (DPV)
Linear Range 1.21 µM to 285 µM
Limit of Detection (LOD) 0.401 µM
Application Detection in pharmaceutical formulations

Source: Data from a study on atenolol detection, illustrating the capabilities of the technique. nih.gov

Voltammetric Techniques for Studying Electrochemical Behavior and Redox Properties

Voltammetric techniques are powerful electrochemical methods used to investigate the redox properties of electroactive species like this compound. These methods involve applying a varying potential to an electrode and measuring the resulting current, providing insights into the oxidation and reduction processes of the analyte.

The electrochemical oxidation of aliphatic amines, including secondary amines like this compound, has been studied using techniques such as cyclic voltammetry (CV) and preparative electrolysis. acs.orgnih.gov The general mechanism for the electrochemical oxidation of simple aliphatic amines is consistent regardless of the number of organic substituents on the nitrogen atom. mdpi.com For a secondary amine, the process typically involves a one-electron oxidation to form a radical cation. acs.orgmdpi.com This is often followed by deprotonation at the α-carbon, leading to the formation of a radical intermediate. acs.orgmdpi.com Further oxidation of this radical can then occur. acs.org

The oxidation potential of aliphatic amines is influenced by their structure, with secondary and tertiary amines generally being easier to oxidize than primary amines. mdpi.com For secondary amines of the type (RCH₂)₂NH, they exhibit a monoelectronic irreversible oxidation peak in cyclic voltammetry at slower scan rates. acs.org However, at higher scan rates, partial reversibility can be observed, allowing for the determination of the radical cation's lifetime. acs.org

The study of the electrochemical behavior of structurally related compounds, such as other aliphatic amines, provides a framework for understanding the likely redox pathway of this compound. researchgate.netdntb.gov.ua It is anticipated that the nitrogen atom in the this compound molecule is the primary site of oxidation, leading to the formation of a radical cation as the initial step in its electrochemical transformation. acs.orgresearchgate.net

Principles of Sensor Development for Amine Detection (non-biological applications)

The detection of volatile amines in various non-biological applications, such as environmental monitoring and food quality assessment, has driven the development of specialized chemical sensors. acs.orgmdpi.com These sensors operate on different transduction principles, converting the chemical interaction with amine molecules into a measurable signal. acs.org

Chemiresistive Sensors: A common type of non-biological amine sensor is the chemiresistive sensor. These devices measure the change in electrical resistance of a sensing material upon exposure to the target amine gas. aip.orgacs.org The sensing mechanism often relies on the direct charge exchange between the sensing material and the amine molecules. acs.org

Materials: A variety of materials are employed in chemiresistive sensors for amine detection, including metal oxide semiconductors (MOS), conjugated polymers, and nanomaterials like graphene and metal-organic frameworks (MOFs). acs.orgresearchgate.netmdpi.com For instance, a sensor based on a zinc(II) Schiff-base complex has demonstrated the ability to detect volatile amines through Lewis donor-acceptor interactions. aip.org

Operation: The interaction between the amine (a Lewis base) and the sensing material (often a Lewis acid or a material with surface-adsorbed oxygen) alters the charge carrier concentration in the material, leading to a change in its resistance. aip.orgmdpi.com These sensors can be designed to be low-cost and operate at low voltages, making them suitable for mass production. aip.org

Optical Sensors: Another approach involves optical sensors, which detect changes in optical properties like color (colorimetric) or fluorescence upon interaction with amines. mdpi.com

Colorimetric Sensors: These sensors utilize materials that undergo a color change in the presence of amines. For example, a test strip loaded with tetrachloro-p-benzoquinone (TCBQ) can rapidly and visually detect volatile amines through a gas-solid reaction that produces a color change from yellow to brown. nih.gov This method offers a simple, cost-effective, and equipment-free way to detect amines. nih.gov

Fluorescent Sensors: These sensors employ materials whose fluorescence is either quenched or enhanced upon binding with amine molecules.

The development of sensor arrays, which combine multiple sensors with different selectivities, coupled with pattern recognition techniques like principal component analysis (PCA), can enhance the ability to discriminate between different amines and other volatile organic compounds. mdpi.com

Advanced Chromatographic Separations

Chromatography is an indispensable tool for the separation and analysis of complex mixtures. For a chiral compound like this compound, which exists as two enantiomers, advanced chromatographic techniques are essential for assessing its purity and resolving its stereoisomers.

Chiral Chromatography (GC-C, LC-C, SFC-C) for Enantiomeric Separation and Purity Assessment

Chiral chromatography involves the use of a chiral stationary phase (CSP) that interacts differently with the enantiomers of a chiral analyte, leading to their separation. jackwestin.com This technique is crucial for determining the enantiomeric excess (ee) and purity of chiral compounds.

Chiral Gas Chromatography (GC-C): In GC-C, volatile analytes are separated in the gas phase. For amines, derivatization is often necessary to increase their volatility and improve chromatographic performance. nih.gov Racemic amines can be resolved after derivatization with reagents like trifluoroacetic anhydride (B1165640). nih.gov Cyclodextrin-based CSPs are widely used in chiral GC and have shown effectiveness in separating a variety of chiral compounds, including amines. wiley.comchromatographyonline.com The choice of the cyclodextrin (B1172386) derivative and the operating temperature can significantly influence the enantioselectivity. wiley.com

Chiral Liquid Chromatography (LC-C): LC-C is a versatile technique for separating a wide range of chiral compounds. Polysaccharide-based CSPs (e.g., cellulose (B213188) and amylose (B160209) derivatives) and cyclofructan-based CSPs are among the most successful for separating native chiral amines. nih.govmdpi.com The separation is achieved through the formation of transient diastereomeric complexes between the enantiomers and the CSP. nih.gov The mobile phase composition, including the type of organic modifier and the presence of acidic or basic additives, plays a critical role in achieving enantioseparation. mdpi.comresearchgate.net For basic compounds like amines, the addition of a basic additive such as diethylamine (B46881) (DEA) to the mobile phase is often crucial for both elution and enantioselective separation. mdpi.com

Chiral Supercritical Fluid Chromatography (SFC-C): SFC is a powerful technique that uses a supercritical fluid, most commonly carbon dioxide, as the mobile phase. wikipedia.org It is particularly well-suited for chiral separations, often providing faster analysis times and higher efficiency compared to LC. chromatographyonline.com As in LC, polysaccharide-based CSPs are frequently used. wiley.com The addition of a co-solvent (e.g., methanol) and additives (e.g., trifluoroacetic acid, triethylamine) to the CO₂ mobile phase is common to improve peak shape and selectivity for polar and basic analytes. tandfonline.comwindows.net Crown ether-based CSPs have also shown great promise for the chiral separation of primary and secondary amines in SFC. wiley.comnih.gov

The table below summarizes typical parameters for the chiral separation of amines using different chromatographic techniques.

ParameterChiral GCChiral LCChiral SFC
Stationary Phase Cyclodextrin derivatives (e.g., Chirasil-Val)Polysaccharide derivatives (e.g., ChiralPak IA, IB), Cyclofructans (e.g., Larihc CF6-P)Polysaccharide derivatives (e.g., Lux Cellulose-1), Crown ethers (e.g., Crownpak® CR-I (+))
Mobile Phase Inert gas (e.g., Helium, Hydrogen)Heptane/alcohol, Acetonitrile/alcohol with additives (e.g., DEA, TFA)CO₂ with co-solvent (e.g., Methanol (B129727), Ethanol) and additives (e.g., TEA, TFA)
Derivatization Often required (e.g., with trifluoroacetic anhydride)Often not required for native aminesOften not required for native amines
Key Advantage High resolution for volatile compoundsBroad applicability, well-establishedFast analysis, reduced organic solvent use

This table is a generalized summary based on literature for amine separations.

Supercritical Fluid Chromatography (SFC) for Rapid and Efficient Amine Analysis

Supercritical Fluid Chromatography (SFC) has emerged as a key technology for the analysis of amines due to its speed, efficiency, and "green" credentials, owing to the use of carbon dioxide as the primary mobile phase. wikipedia.orgchromatographyonline.com

The principle of SFC lies in using a mobile phase at a temperature and pressure above its critical point, where it exhibits properties of both a liquid and a gas. wikipedia.org Supercritical CO₂, the most common mobile phase, has low viscosity and high diffusivity, which allows for higher flow rates and faster separations compared to HPLC without a significant loss of efficiency. tandfonline.com

For the analysis of polar compounds like amines, a polar organic co-solvent, such as methanol, is typically added to the CO₂ mobile phase to increase its solvating power. tandfonline.com Furthermore, to improve the peak shape of basic analytes and prevent undesirable interactions with the stationary phase, basic additives like diethylamine (DEA) or triethylamine (B128534) (TEA) are often incorporated into the co-solvent at low concentrations. waters.com

A wide range of stationary phases developed for HPLC can also be used in SFC, including bare silica (B1680970) and various bonded phases. chromatographyonline.com The choice of both the stationary phase and the co-solvent/additive combination is critical for optimizing the separation. waters.comchromatographyonline.com Method development in SFC often involves screening a variety of columns and mobile phase compositions to find the optimal conditions. waters.com

The table below presents typical conditions used in SFC for the analysis of basic compounds like amines.

ParameterTypical Value/ConditionPurpose
Mobile Phase A Carbon Dioxide (CO₂)Primary mobile phase
Mobile Phase B (Co-solvent) Methanol, EthanolTo increase mobile phase polarity for eluting polar analytes
Additive in Co-solvent Diethylamine (DEA), Triethylamine (TEA), Ammonium (B1175870) Hydroxide (B78521)To improve peak shape and reduce tailing of basic compounds
Column Temperature 40 - 60 °CTo ensure supercritical conditions and influence selectivity
Back Pressure 100 - 200 barTo maintain the supercritical state of the mobile phase
Flow Rate 3 - 6 mL/min (for 4.6 mm ID columns)To achieve rapid analysis

This table provides a general overview of typical SFC parameters for amine analysis based on established methods. windows.netwaters.com

Future Research Directions and Unexplored Avenues for N Methyloctan 2 Amine

Development of Novel and Highly Selective Synthetic Methodologies

The synthesis of secondary amines, including N-methyloctan-2-amine, is a cornerstone of organic chemistry. However, traditional methods often suffer from limitations such as low atom economy, the use of harsh reagents, and the generation of significant waste. rsc.org Future research should prioritize the development of more efficient, selective, and sustainable synthetic routes.

Key avenues for exploration include:

Metal-Free C-H Functionalization: Recent breakthroughs have demonstrated the feasibility of metal-free, redox-neutral C-H functionalization for creating complex aminal substructures from secondary amines. nih.gov A combined computational and experimental study on the α-amination of secondary amines revealed the involvement of azaquinone methide and azomethine ylide intermediates, avoiding the need for transition metal catalysts. nih.gov Investigating similar metal-free strategies for the direct functionalization or synthesis of this compound could provide more environmentally benign and cost-effective production pathways.

Hydrogen Borrowing Catalysis: The 'hydrogen borrowing' or 'hydrogen autotransfer' methodology is an increasingly attractive approach for amine synthesis that minimizes waste. rsc.org This technique, often utilizing catalysts based on non-precious metals, enables the formation of amines from alcohols, which can be derived from renewable biomass. rsc.orgeuropa.eu Research focused on designing specific catalysts for the N-alkylation of octan-2-amine using methanol (B129727) via a hydrogen borrowing mechanism would be a direct and sustainable route to this compound.

Novel Reagent-Mediated Transformations: The reaction of cyclic secondary amines with anomeric amide reagents has been shown to produce a variety of nitrogen-containing heterocycles through reactive isodiazene intermediates. acs.org Exploring the reactivity of this compound with similar novel reagents could unlock new synthetic transformations and provide access to previously inaccessible molecular scaffolds.

Exploration of Advanced Catalytic Applications and Multicomponent Reactions

Beyond its synthesis, this compound can serve as a valuable building block in catalysis and complex molecule synthesis. Future work should explore its utility in these advanced applications.

Advanced Catalysis: The CatASus project, supported by the European Research Council, exemplifies the push towards using catalysts from cheap, Earth-abundant materials to produce amines from renewable resources like lignocellulose. europa.eu A key goal is to replace expensive and scarce noble metals. europa.eu Future studies could investigate the potential of this compound as a ligand for such earth-abundant metal catalysts or as a substrate in novel catalytic reactions that are part of a lignin (B12514952) valorization platform. europa.eu

Multicomponent Reactions (MCRs): MCRs are highly efficient chemical reactions in which three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials. nih.gov This approach offers significant advantages in terms of efficiency, atom economy, and the rapid generation of molecular diversity. nih.govorganic-chemistry.org Amines are frequent components in well-known MCRs like the Mannich and Ugi reactions. beilstein-journals.org A significant research opportunity lies in designing new MCRs where this compound acts as the amine component. For example, reacting this compound with carbon disulfide and sulfoxonium ylides could potentially yield β-keto dithiocarbamates, a reaction that has been demonstrated with other secondary amines. organic-chemistry.org Such investigations would expand the synthetic utility of this compound for creating complex and potentially bioactive molecules. nih.gov

Integration of Computational and Experimental Approaches for Deeper Mechanistic Understanding

A synergistic combination of computational modeling and experimental validation is crucial for unraveling complex reaction mechanisms and rationally designing new chemical processes. This integrated approach is particularly valuable for understanding the nuanced reactivity of secondary amines.

Future research on this compound should leverage this synergy to:

Elucidate Reaction Pathways: Density Functional Theory (DFT) calculations have been successfully used to predict reactive intermediates and delineate mechanistic pathways in the metal-free amination of secondary amines, with findings confirmed by deuterium (B1214612) labeling and trapping experiments. nih.gov Similar computational studies on reactions involving this compound could predict its reactivity, regioselectivity, and the favorability of different reaction pathways, guiding experimental design. nih.govacs.org

Understand Intermediate Stability: In reactions of enamines (derived from secondary amines) with nitroalkenes, computational and NMR studies have been vital in identifying and characterizing transient cyclobutane (B1203170) intermediates. nih.gov Applying these combined techniques could provide a profound understanding of the intermediates formed during reactions with this compound, enabling better control over reaction outcomes.

Predict Energetics and Properties: Computational models can predict fundamental properties like bond dissociation enthalpies (BDEs). Studies on various amine N-oxides have used computational chemistry to calculate N-O BDEs, providing insights into their reactivity. mdpi.com A thorough computational study of this compound and its potential derivatives would establish a foundational dataset of its structural and energetic properties, aiding in the prediction of its chemical behavior. mdpi.comibm.com

Table 1: Examples of Integrated Computational & Experimental Studies on Secondary Amines

Research AreaComputational MethodExperimental MethodKey FindingsCitation
Metal-Free α-AminationDensity Functional Theory (DFT)Deuterium Labeling, Intermediate TrappingElucidation of azaquinone methide and azomethine ylide intermediates. nih.gov
Isodiazene ReactivityDensity Functional Theory (DFT)Kinetic Isotope Effect (KIE), Trapping ExperimentsIdentification of azomethine imine intermediates and prediction of product classes based on amine structure. acs.org
Enamine-Nitroalkene ReactionsDFT, MP2, ωB97X-D, M06-2X1H NMR Spectroscopy, X-ray CrystallographyCharacterization of nitrocyclobutane (B1338332) intermediates and their reaction pathways. nih.gov
Polymer FormationDensity Functional Theory (DFT)Experimental AnalysisRevealed a water-promoted stepwise addition mechanism for poly(hexahydrotriazine) formation. ibm.com

Holistic Considerations for Sustainable and Circular Economy in this compound Production

Moving beyond individual reactions, future research must consider the entire lifecycle of this compound production within the framework of a sustainable and circular economy.

Renewable Feedstocks: The chemical industry is actively seeking to transition from fossil-based feedstocks to renewable alternatives. rsc.org Lignocellulose (plant dry matter) and chitin (B13524) (the second most abundant polysaccharide) are promising raw materials. europa.eunih.gov Research into processes that can convert these biomass sources into chemical precursors for this compound is a critical future direction. For instance, processes are being developed to produce amines from nitrogen-containing biomass, which is essential for sustainable nitrogen recycling. nih.gov

Circular Economy Principles: The concept of a circular economy aims to eliminate waste by enabling the recovery and reuse of materials. dairycampus.nl In polymer chemistry, materials like polydiketoenamines have been designed for circularity, where the dynamic covalent bonds allow for mechanical recycling and the hydrolyzable bonds permit efficient monomer recovery for chemical recycling. nih.gov Future research could explore the incorporation of this compound into novel polymers or materials designed with similar circular principles, where the amine could be recovered and reused after the product's end-of-life.

Design of Advanced Analytical Systems for Real-Time Monitoring and Complex System Analysis

To optimize the synthesis and application of this compound, advanced analytical methods capable of real-time monitoring are indispensable. Process Analytical Technology (PAT) provides the tools to understand and control chemical manufacturing processes to ensure final product quality. researchgate.net

Future research should focus on developing and adapting analytical systems for this compound:

Real-Time Reaction Monitoring: Techniques like Raman spectroscopy have proven viable for the online monitoring of amine concentrations and speciation (e.g., carbamate, protonated amine) during processes like CO2 capture. petro-online.comresearchgate.net Implementing in-line Raman or other spectroscopic methods (e.g., IR, NMR) for reactions involving this compound would enable real-time kinetic analysis, process optimization, and quality control. researchgate.net

High-Sensitivity Quantification: The detection of trace amounts of amines and related impurities is critical, particularly in pharmaceutical and environmental contexts. mdpi.comnih.gov Methods combining gas chromatography (GC) or liquid chromatography (LC) with mass spectrometry (MS) offer the required sensitivity and selectivity. nih.govpmda.go.jp Developing validated LC-MS/MS or GC-MS methods for this compound is essential for its use in regulated applications and for monitoring its presence in complex matrices. Derivatization, for example with reagents like pentafluorobenzoyl sulfonyl chloride (PFBSC), may be necessary to improve its chromatographic behavior and detection sensitivity. mdpi.com

Table 2: Advanced Analytical Techniques for Amine Monitoring

Analytical TechniquePrincipleApplication for AminesKey AdvantageCitation
Raman SpectroscopyInelastic scattering of monochromatic light, providing a vibrational fingerprint of molecules.Real-time, in-line monitoring of amine concentrations and reactions in solution.Non-destructive, suitable for online process control. petro-online.comresearchgate.net
Gas Chromatography-Mass Spectrometry (GC-MS)Separates volatile compounds based on their boiling point and partitioning, followed by mass-based detection.Quantification of volatile and semi-volatile amines and their impurities, often requiring derivatization.High sensitivity and specificity for volatile compounds. mdpi.compmda.go.jp
Liquid Chromatography-Mass Spectrometry (LC-MS/MS)Separates compounds based on their interaction with a stationary phase, followed by tandem mass spectrometry.Detection and quantification of trace levels of non-volatile or thermally labile amine impurities.Excellent for complex matrices and trace-level detection. nih.gov
Process NMR SpectroscopyUtilizes nuclear magnetic resonance to provide detailed structural and quantitative information.In-line monitoring of reaction kinetics and product formation in flow chemistry.Provides rich structural information in real-time. researchgate.net

Q & A

Q. What established synthetic methodologies are available for N-methyloctan-2-amine, and how do reaction conditions influence product purity?

  • Methodological Answer : Two primary routes are widely used:
  • Reductive Amination : Reacting octan-2-one with methylamine using catalysts like Pd/NiO under hydrogen atmospheres (yields ~84–98% in analogous reactions) . Sodium triacetoxyborohydride is an alternative reducing agent under mild conditions .
  • Nucleophilic Substitution : Substituting octan-2-yl chloride with methylamine in the presence of a base (e.g., triethylamine) to neutralize HCl by-products .
  • Key Factors : Catalyst activity, molar ratios (excess methylamine favors secondary amine formation), and purification via filtration/evaporation .

Q. Which spectroscopic techniques are recommended to confirm the structure and purity of N-methyloctan-2-amine?

  • Methodological Answer :
  • 1H NMR : Analyze at 400 MHz in CDCl3; compare peak assignments (e.g., methyl groups on nitrogen, octan-2-amine backbone) to reference spectra .
  • Mass Spectrometry : Confirm molecular weight (expected m/z ~157.3 for C9H21N).
  • Chromatography : GC or HPLC with UV detection to assess purity (>98% ideal for research use) .

Q. What are the critical storage conditions to maintain the stability of this compound in laboratory settings?

  • Methodological Answer : Store under inert gas (N2/Ar) at 2–8°C. Avoid exposure to moisture, strong oxidizers, or acids, which may degrade the compound. Stability data for analogous amines suggest no hazardous decomposition under recommended conditions .

Advanced Research Questions

Q. How can catalytic systems be optimized to enhance selectivity for N-methyloctan-2-amine over tertiary amine byproducts during reductive amination?

  • Methodological Answer :
  • Catalyst Selection : Pd/NiO shows high selectivity in analogous reactions (e.g., 95% yield for N-benzylnaphthalen-1-amine) .
  • Reaction Parameters : Use excess methylamine (2–3 equivalents) to favor secondary amine formation; optimize hydrogen pressure (1–2 atm) and temperature (25–50°C) .
  • Byproduct Mitigation : Monitor reaction progress via TLC and quench reactions promptly after completion .

Q. What strategies resolve discrepancies between computational predictions and experimental yields in N-methyloctan-2-amine synthesis?

  • Methodological Answer :
  • Model Validation : Cross-check AI-predicted routes (e.g., reductive amination pathways) with experimental variables (catalyst loading, solvent polarity) .
  • Purity Checks : Trace impurities in starting materials (e.g., octan-2-one purity) can lower yields; use GC-MS for verification .

Q. How can continuous flow reactors improve the scalability of N-methyloctan-2-amine synthesis compared to batch processes?

  • Methodological Answer :
  • Advantages : Continuous flow systems enhance mixing and heat transfer, reducing side reactions (e.g., over-alkylation). Industrial-scale reductive amination of similar amines achieves higher yields (≥90%) in flow reactors .
  • Challenges : Optimize residence time and catalyst retention for consistent output .

Q. What analytical protocols detect nitrosamine impurities in N-methyloctan-2-amine, and how can their formation be mitigated?

  • Methodological Answer :
  • Detection : LC-MS/MS with MRM transitions specific to nitrosamines (e.g., m/z 30 for NO group).
  • Risk Mitigation : Avoid nitrosating agents (e.g., nitrites) in reagents. Implement EMA-compliant risk assessments via supplier questionnaires .

Data Contradiction Analysis

Q. How should researchers address conflicting reports on the optimal reaction temperature for N-methyloctan-2-amine synthesis?

  • Methodological Answer :
  • Systematic Testing : Conduct controlled experiments at 25°C, 50°C, and 80°C while monitoring yield and byproducts (e.g., tertiary amines).
  • Contextual Factors : Note differences in catalysts (e.g., Pd/NiO vs. NaBH4) and solvent systems across studies .

Safety and Handling

Q. What safety protocols are essential when handling N-methyloctan-2-amine in the laboratory?

  • Methodological Answer :
  • PPE : Wear nitrile gloves, goggles, and lab coats. Use fume hoods to avoid inhalation .
  • First Aid : For skin contact, rinse with water for 15 minutes; seek medical attention if irritation persists .

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